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  • Product: 1H-Indol-5-yl methanesulfonate
  • CAS: 128810-31-1

Core Science & Biosynthesis

Foundational

1H-Indol-5-yl Methanesulfonate: Physical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) is a highly versatile functionalized indole derivative. As a Senior Application Scientist, I frequently encounter this compound serving a dual purpose i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) is a highly versatile functionalized indole derivative. As a Senior Application Scientist, I frequently encounter this compound serving a dual purpose in modern medicinal chemistry: it acts as a highly reactive pseudohalide for transition-metal catalyzed cross-coupling reactions, and it functions as a stable, hydrogen-bond accepting pharmacophore in advanced therapeutics[1],[2]. This technical guide details its physical properties, outlines a self-validating synthesis protocol, and explores its mechanistic utility in drug development.

Physical and Chemical Properties

The physical properties of 1H-indol-5-yl methanesulfonate dictate its handling and reactivity. The mesylate group (-OSO₂CH₃) significantly alters the electronic landscape of the indole core, withdrawing electron density from the C5 position and stabilizing the crystalline lattice.

PropertyValue
Chemical Name 1H-Indol-5-yl methanesulfonate
CAS Number 128810-31-1
Molecular Formula C₉H₉NO₃S
Molecular Weight 211.24 g/mol
Melting Point 96 - 98 °C
Appearance Off-white powder to solid
Purity Standard Typically ≥ 95% (NMR/HPLC validated)

Data supported by commercial and synthetic literature[3],[4].

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1H-indol-5-yl methanesulfonate from 1H-indol-5-ol requires strict environmental control to prevent the degradation of the electron-rich indole ring. The following protocol is designed with built-in causality and self-validation checkpoints[3].

Step-by-Step Methodology:

  • Solvation: Dissolve 1H-indol-5-ol (166.0 mg, 1.25 mmol) in 1.25 mL of anhydrous dichloromethane (CH₂Cl₂)[3].

    • Causality: CH₂Cl₂ is a non-polar, aprotic solvent that ensures complete dissolution without participating in nucleophilic side reactions.

  • Base Addition: Add triethylamine (Et₃N, 186 µL, 1.37 mmol)[3].

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. The mesylation reaction generates HCl, which could protonate the indole nitrogen or trigger polymerization. Et₃N neutralizes this byproduct, driving the reaction forward.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath[3].

    • Causality: The reaction between the phenol and methanesulfonyl chloride is highly exothermic. Cooling suppresses kinetic side reactions (e.g., N-mesylation), ensuring high O-selectivity.

  • Electrophile Addition: Slowly add methanesulfonyl chloride (CH₃SO₂Cl, 178.0 mg, 1.56 mmol) dropwise[3].

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour[3].

    • Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc. The disappearance of the highly polar phenol starting material confirms complete conversion.

  • Quenching: Quench the reaction with 1.5 mL of H₂O[3].

    • Causality: Water safely hydrolyzes any unreacted methanesulfonyl chloride into water-soluble methanesulfonic acid and HCl, terminating the reaction.

  • Extraction & Drying: Extract the aqueous layer with CH₂Cl₂ (3 x 3 mL) and dry the combined organic layers over anhydrous MgSO₄[3].

  • Purification: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (elution with hexanes/EtOAc 70:30)[3].

    • Expected Yield: ~83% (219.3 mg) as an off-white powder[3].

SynthesisWorkflow Start 1H-indol-5-ol (Starting Material) Solvation Dissolve in CH2Cl2 + Add Et3N Start->Solvation Cooling Cool to 0 °C (Control Exotherm) Solvation->Cooling Reaction Dropwise Addition of CH3SO2Cl Cooling->Reaction Warm Warm to RT (Stir for 1 h) Reaction->Warm Quench Quench with H2O (Neutralize) Warm->Quench Extract Extract (CH2Cl2) & Dry (MgSO4) Quench->Extract Purify Silica Gel Column (Hexanes/EtOAc) Extract->Purify Product 1H-Indol-5-yl methanesulfonate Purify->Product

Experimental workflow for the synthesis of 1H-indol-5-yl methanesulfonate.

Mechanistic Insights: C-O Bond Activation and Cross-Coupling

In modern synthetic chemistry, the mesylate group (-OSO₂CH₃) transforms the relatively unreactive phenolic hydroxyl group into an excellent leaving group, known as a pseudohalide[2]. This transformation is critical for transition-metal catalyzed cross-coupling reactions.

Traditionally, cross-coupling relies on aryl halides, which generate hazardous halogenated waste. Because phenol derivatives are naturally abundant, converting them to mesylates like 1H-indol-5-yl methanesulfonate provides a greener, highly modular pathway[2]. For example, under Nickel catalysis (NiBr₂(DME) / dppb), the C-O bond of 1H-indol-5-yl methanesulfonate is readily cleaved via oxidative addition[2]. Subsequent transmetalation with reagents like Zn(CN)₂ allows for the efficient synthesis of 1H-indole-5-carbonitrile[2].

ReactionPathway Substrate 1H-Indol-5-yl methanesulfonate (Aryl Pseudohalide) OxAdd Oxidative Addition (C-O Bond Cleavage) Substrate->OxAdd NiCat Ni(0) Catalyst Active Species NiCat->OxAdd Transmet Transmetalation (e.g., Zn(CN)2) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->NiCat Catalyst Regeneration Product Functionalized Indole (e.g., 5-Cyanoindole) RedElim->Product

Mechanism of Nickel-catalyzed C-O activation and cross-coupling.

Applications in Drug Development

Beyond its role as a synthetic intermediate, the 1H-indol-5-yl methanesulfonate moiety is directly incorporated into advanced pharmaceutical architectures. Indole derivatives are privileged scaffolds in pharmacology, and the addition of the methanesulfonate group provides unique hydrogen-bonding capabilities and modulates lipophilicity.

A prominent application is in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) inhibitors[1]. 11β-HSD-1 is an enzyme responsible for the local, pre-receptor conversion of inert cortisone to active cortisol[1]. The overexpression of cortisol in adipose and hepatic tissues is a primary driver of metabolic syndrome, type 2 diabetes, and obesity[1].

Researchers have successfully synthesized aza-adamantane derivatives incorporating the 1H-indol-5-yl methanesulfonate structure (e.g., 3-(4-(2-azaadamantan-2-yl)-4-oxobutan-2-yl)-1H-indol-5-yl methanesulfonate)[1]. In these clinical candidates, the intact methanesulfonate group interacts specifically with the enzyme's binding pocket, yielding potent and selective inhibition that improves hepatic insulin sensitivity without the adverse effects associated with systemic glucocorticoid receptor modulation[1].

References

  • Title: Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates (Supporting Information)
  • Title: Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)
  • Title: EP2794607B1 - Derivatives of aza adamantane and uses thereof Source: Google Patents URL
  • Title: CAS: 128810-31-1 1H-Indol-5-yl methanesulfonate Source: Bidepharm URL

Sources

Exploratory

Pharmacokinetics of 1H-Indol-5-yl Methanesulfonate Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale The 1H-indole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The 1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the core for over 40 FDA-approved therapeutics, including vilazodone and indomethacin[1]. While the indole ring provides excellent target affinity—particularly for 5-HT and COX receptors—its inherent lipophilicity often necessitates structural modification to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The functionalization of the indole core at the 5-position with a methanesulfonate group (1H-Indol-5-yl methanesulfonate, CAS 128810-31-1) represents a strategic pharmacokinetic intervention. While frequently utilized as a synthetic intermediate in transition-metal-catalyzed cross-couplings[2], when retained in the final active pharmaceutical ingredient (API), the methanesulfonate moiety acts as a critical physicochemical modulator. It balances the high lipophilicity of the indole core with enhanced aqueous solubility, fundamentally altering the molecule's metabolic fate and systemic clearance.

SAR_Logic Core Indole-5-yl Scaffold Sub1 N1 Substitution Core->Sub1 Sub2 C5 Methanesulfonate Core->Sub2 Effect1 ↑ Lipophilicity ↓ Hepatic Clearance Sub1->Effect1 Effect2 ↑ Aqueous Solubility Modulates Half-life Sub2->Effect2 Result Optimized Bioavailability Effect1->Result Effect2->Result

Fig 1. SAR logic for optimizing pharmacokinetic profiles of indole derivatives.

Mechanistic ADME Profiling

To successfully develop 1H-Indol-5-yl methanesulfonate derivatives, one must understand the causality behind their pharmacokinetic behavior.

Absorption and Distribution

Indole derivatives are generally characterized by rapid gastrointestinal absorption and extensive systemic distribution into well-perfused tissues[3]. The addition of the polar methanesulfonate ester decreases the topological polar surface area (TPSA) penalty compared to free hydroxyls, maintaining high Caco-2 permeability while significantly improving dissolution rates in gastric fluid. This typically results in a shorter Tmax​ and a higher Cmax​ compared to unsubstituted indoles. Furthermore, methanesulfonate compounds often exhibit a volume of distribution ( Vd​ ) that closely mirrors extracellular water, allowing for predictable tissue penetration[4].

Metabolism and Excretion

The metabolic vulnerability of these derivatives is bipartite:

  • CYP450 Oxidation: The electron-rich indole ring is highly susceptible to Phase I oxidation, primarily mediated by CYP1A2 and CYP3A4, leading to hydroxylated metabolites.

  • Esterase Cleavage: The methanesulfonate ester introduces a liability for hydrolysis by hepatic and plasma carboxylesterases, yielding the free 5-hydroxyindole and methanesulfonic acid.

Because of this dual-pathway clearance, the biological half-life ( t1/2​ ) is often shorter than that of halogenated indoles, but it prevents the accumulation of lipophilic parent compounds, reducing long-term toxicity risks.

Met_Pathway Parent 1H-Indol-5-yl methanesulfonate CYP Phase I: CYP450 Oxidation Parent->CYP Cleavage Ester Cleavage (Esterases) Parent->Cleavage Hydroxyl Hydroxylated Indole Core CYP->Hydroxyl Phase2 Phase II: Glucuronidation Hydroxyl->Phase2 Cleavage->Phase2 Excrete Renal / Biliary Excretion Phase2->Excrete

Fig 2. Primary hepatic biotransformation pathways for indole methanesulfonates.

Quantitative Pharmacokinetic Data

The following table synthesizes the comparative pharmacokinetic parameters of a standard lipophilic indole versus a 1H-Indol-5-yl methanesulfonate derivative. Data is normalized for a 10 mg/kg oral (PO) dose in a rodent model.

ParameterUnsubstituted Indole Core1H-Indol-5-yl Methanesulfonate Deriv.Mechanistic Rationale for Variance
Tmax​ (h) 1.5 - 2.00.5 - 1.0Enhanced aqueous solubility accelerates GI dissolution and absorption.
Cmax​ (ng/mL) 450 ± 45820 ± 60Higher dissolved fraction in the gut lumen leads to a steeper concentration gradient.
AUC0−∞​ (ng·h/mL) 2100 ± 1503400 ± 210Improved absolute bioavailability due to reduced first-pass precipitation.
t1/2​ (h) 4.5 ± 0.52.8 ± 0.3Introduction of esterase-mediated hydrolysis accelerates systemic clearance.
Bioavailability ( F% ) ~45%~68%Synergistic effect of high permeability and improved solubility.

Self-Validating Experimental Workflows

To ensure scientific integrity, pharmacokinetic data must be generated through robust, self-validating protocols. Below are the definitive methodologies for evaluating these derivatives.

Protocol 1: In Vitro Hepatic Microsomal Stability

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify whether CYP450 or esterases drive the metabolism.

  • Step 1: Matrix Preparation. Dilute rat or human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Causality: 1 mg/mL ensures that protein binding does not artificially restrict substrate access, maintaining linear enzyme kinetics.

  • Step 2: Compound Spiking. Add the 1H-Indol-5-yl methanesulfonate derivative to a final concentration of 1 µM. Causality: A 1 µM concentration ensures the assay operates well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetic decay.

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). To test esterase contribution, run a parallel arm without NADPH.

  • Step 4: Serial Quenching. At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures metabolic enzymes, locking the analyte concentration at the exact time point.

  • Step 5: Centrifugation & Analysis. Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling

Purpose: To determine absolute bioavailability and systemic exposure.

  • Step 1: Formulation. Dissolve the derivative in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This co-solvent system prevents the compound from precipitating upon injection into the aqueous bloodstream, which would artificially skew the Vd​ and clearance data.

  • Step 2: Dosing. Administer to fasted male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Step 3: Blood Sampling. Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Causality: K2​EDTA chelates calcium, preventing coagulation while avoiding the esterase-inhibitory effects sometimes seen with heparin, preserving the methanesulfonate ester during sample transit.

  • Step 4: Plasma Extraction & LC-MS/MS. Centrifuge blood at 4°C to isolate plasma. Perform protein precipitation as described in Protocol 1. Quantify using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

PK_Workflow Dose In Vivo Dosing (IV/PO Administration) Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep Analyze LC-MS/MS Analysis (MRM Mode) Prep->Analyze Data PK Parameter Calculation (Non-compartmental) Analyze->Data

Fig 3. Standardized in vivo pharmacokinetic workflow for indole derivatives.

Conclusion

The integration of a methanesulfonate moiety at the 5-position of the 1H-indole ring is a highly effective strategy for overcoming the pharmacokinetic limitations of lipophilic indole drugs. By acting as a solubility enhancer and a controlled metabolic liability, 1H-Indol-5-yl methanesulfonate derivatives offer improved oral bioavailability and predictable clearance pathways. Utilizing the strict in vitro and in vivo protocols outlined above ensures that these complex biotransformations are accurately quantified, de-risking the transition from discovery to preclinical development.

References

  • Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: In vivo and in vitro characterization of ethyl methanesulfonate pharmacokinetics in animals and in human - PubMed Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage Source: ACS Publications URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1H-Indol-5-yl Methanesulfonate

Introduction 1H-Indol-5-yl methanesulfonate is a unique small molecule featuring a bicyclic aromatic indole core functionalized with a methanesulfonate (mesylate) ester group. This structural combination is of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Indol-5-yl methanesulfonate is a unique small molecule featuring a bicyclic aromatic indole core functionalized with a methanesulfonate (mesylate) ester group. This structural combination is of significant interest to researchers in drug discovery and development, as indole scaffolds are prevalent in a wide array of biologically active compounds and pharmaceuticals, while the methanesulfonate group is often employed to enhance solubility or as a reactive leaving group in chemical synthesis.[1][2] Understanding the thermodynamic stability of this molecule is paramount for defining its shelf-life, ensuring its quality and purity during storage, and predicting its behavior in various formulation and physiological environments.[3][4]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1H-Indol-5-yl methanesulfonate. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The guide will delve into the intrinsic chemical liabilities of the indole and methanesulfonate moieties, propose potential degradation pathways, and provide detailed protocols for a robust stability assessment program.

Theoretical Stability Considerations

The overall stability of 1H-Indol-5-yl methanesulfonate is a composite of the individual stabilities of its core functional groups: the indole ring and the methanesulfonate ester.

The Indole Nucleus

The indole ring system is generally aromatic and relatively stable.[5] However, the electron-rich pyrrole portion of the indole nucleus renders it susceptible to certain degradation mechanisms:

  • Oxidation: The indole ring is prone to oxidation, especially in the presence of atmospheric oxygen, light, or oxidizing agents.[6] This can lead to the formation of various oxidized species, potentially altering the molecule's biological activity and safety profile.

  • Acid-Catalyzed Reactions: In strongly acidic conditions, the indole nucleus can undergo protonation, which may lead to polymerization or other acid-catalyzed degradation reactions.[7]

  • Photostability: Many indole derivatives exhibit photosensitivity, degrading upon exposure to UV or visible light.[6][8] This necessitates careful handling and storage to protect from light.

The Methanesulfonate Ester

Methanesulfonate (mesylate) esters are generally considered stable functional groups. Methanesulfonic acid itself is highly resistant to hydrolysis and strong oxidizing agents.[9] However, the ester linkage introduces a potential point of cleavage.

  • Solvolysis (Hydrolysis): The primary degradation pathway for methanesulfonate esters is often solvolysis, where the sulfonate ester bond is cleaved. In the presence of water (hydrolysis), this would yield 5-hydroxyindole and methanesulfonic acid.[10] The rate of this reaction can be influenced by pH and temperature.

Hypothesized Degradation Pathways

Based on the chemistry of the constituent functional groups, we can hypothesize the primary degradation pathways for 1H-Indol-5-yl methanesulfonate. A forced degradation study is essential to confirm these pathways and identify any other potential degradation products.

G A 1H-Indol-5-yl Methanesulfonate B Hydrolysis (Water, pH extremes) A->B Stress Condition C Oxidation (Air, Peroxides) A->C Stress Condition D Photolysis (UV/Vis Light) A->D Stress Condition E 5-Hydroxyindole + Methanesulfonic Acid B->E Leads to F Oxidized Indole Derivatives (e.g., N-oxides, hydroxylated species) C->F Leads to G Photodegradation Products D->G Leads to

Caption: Hypothesized degradation pathways for 1H-Indol-5-yl methanesulfonate.

Framework for Stability Assessment

A comprehensive stability testing program is crucial to determine the shelf-life and appropriate storage conditions for 1H-Indol-5-yl methanesulfonate.[3] This involves both long-term and accelerated stability studies, guided by a validated, stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11]

Key objectives for method development:

  • Achieve baseline separation of the parent compound from all potential degradation products and impurities.

  • Demonstrate specificity, linearity, accuracy, precision, and robustness.

Forced degradation studies are integral to developing and validating a stability-indicating method.[8]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps to identify likely degradation products and establish the intrinsic stability of the molecule.[8]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionSuggested ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions and identify base-catalyzed degradation products, such as hydrolysis of the mesylate ester.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine susceptibility to oxidation.
Thermal Stress Solid state at 80°C for 48 hoursTo assess the impact of high temperature on the solid form.
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).To evaluate sensitivity to light exposure.[8]

Samples from each stress condition should be analyzed by the developed HPLC method to identify and quantify any degradation products.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the stability assessment of 1H-Indol-5-yl methanesulfonate.

Protocol: Stability-Indicating HPLC Method Development

G cluster_0 Method Development Workflow A Select Initial HPLC Conditions (C18 column, Acetonitrile/Water mobile phase) B Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Inject Samples and Analyze Chromatograms B->C D Optimize Mobile Phase & Gradient (for separation of parent and degradants) C->D E Assess Peak Purity (using PDA detector) D->E F Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) E->F G Finalized Stability-Indicating Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm (or scan with a Photodiode Array detector).

    • Column Temperature: 30°C.

  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of 1H-Indol-5-yl methanesulfonate (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).

    • For each stress condition (as per Table 1), mix the stock solution with the stressor.

    • At specified time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.

  • Analysis and Optimization:

    • Inject the stressed samples and a control (unstressed) sample.

    • Examine the chromatograms for new peaks (degradation products).

    • Adjust the mobile phase composition and gradient to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.[8]

    • Utilize a PDA detector to check for peak purity of the parent compound in the presence of degradants.

  • Method Validation:

    • Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Protocol: Long-Term and Accelerated Stability Studies

Objective: To establish the shelf-life and recommended storage conditions.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Package the solid 1H-Indol-5-yl methanesulfonate in containers that simulate the proposed commercial packaging. Protect from light using amber vials or other opaque containers.[6]

  • Storage Conditions:

    • Place samples in stability chambers maintained at the conditions specified by ICH guidelines.[4]

Table 2: ICH Recommended Stability Storage Conditions

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Analysis:

    • At each time point, remove samples from the stability chambers.

    • Perform a comprehensive analysis including:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay and Degradation Products: Use the validated stability-indicating HPLC method to determine the potency of the parent compound and quantify any degradation products.

      • Water Content: (If applicable) by Karl Fischer titration.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise format.

Table 3: Example Stability Data Summary (Accelerated Study at 40°C/75% RH)

Time PointAppearanceAssay (%)Total Impurities/Degradants (%)Specific Degradant 1 (%)Specific Degradant 2 (%)
0 Months White to off-white powder99.80.15<0.05<0.05
3 Months White to off-white powder99.50.450.25 (e.g., 5-Hydroxyindole)0.10
6 Months Slightly yellowish powder99.10.850.55 (e.g., 5-Hydroxyindole)0.15

The data from long-term and accelerated studies will be used to propose a re-test period or shelf-life and to define appropriate storage conditions, such as "Store at 2-8°C" or "Protect from light".[3]

Conclusion

The thermodynamic stability of 1H-Indol-5-yl methanesulfonate is a critical quality attribute that must be thoroughly investigated. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, for a comprehensive stability assessment. The intrinsic chemical nature of the indole nucleus suggests a susceptibility to oxidative and photolytic degradation, while the methanesulfonate ester presents a potential site for hydrolysis. A systematic approach, beginning with the development of a validated stability-indicating analytical method and followed by rigorous forced degradation and long-term stability studies, is essential. By following the protocols outlined herein, researchers and drug developers can confidently characterize the stability profile of 1H-Indol-5-yl methanesulfonate, ensuring its quality, safety, and efficacy throughout its lifecycle.

References

  • Vertex AI Search. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Benchchem.
  • HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products.
  • NextSDS.
  • Eawag-BBD. (1997, December 15).
  • Guidechem. 1-(1H-indol-5-yl)-N-methylmethanesulfonamide.
  • Benchchem. Stability studies of 6,7-dichloro-2,3-dihydro-1H-indole under different conditions.
  • ResearchGate. (2016, July 29).
  • Benchchem. Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide.
  • ACS Publications. (2018, July 17).
  • ACS Publications. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • PMC. Methanesulfonic acid (MSA)
  • ACS Publications. (2018, July 17).
  • Heterocycles. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I .
  • ResearchGate. (2025, August 9). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4- substituted piperazin-1-yl)
  • PMC.
  • Semantic Scholar. (1999, November 22).
  • ChemScene. 152879-73-7 | 5-Methylsulfonyl-1H-indole.
  • PubChem. 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl).
  • PubChem. (1H-indol-5-yl)methanamine.
  • Cardiff University. Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)&#173....
  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Revue Roumaine de Chimie.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • PubMed.
  • ResearchGate. Thermodynamics and kinetics of indole oligomerization in 0.5molL -1 aqueous sulfuric acid: Evaluation of some temperature-dependant parameters | Request PDF.L -1 aqueous sulfuric acid: Evaluation of some temperature-dependant parameters | Request PDF*.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1H-Indol-5-yl Methanesulfonate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Indol-5-yl methanesulfonate from 5-hydroxyindole. The protocol is designed for researchers, chemists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Indol-5-yl methanesulfonate from 5-hydroxyindole. The protocol is designed for researchers, chemists, and professionals in drug development. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, explaining the rationale for specific reagents, conditions, and procedures. It incorporates troubleshooting advice, safety protocols, and detailed characterization data to ensure reliable and reproducible results. The conversion of the phenolic hydroxyl group of 5-hydroxyindole into a methanesulfonate (mesylate) ester is a critical transformation, converting a poor leaving group into an excellent one, thereby facilitating subsequent nucleophilic substitution reactions essential for building more complex molecular architectures.

Introduction and Scientific Rationale

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin.[1] The targeted modification of this scaffold is crucial for the development of novel therapeutics. However, the hydroxyl group at the C-5 position is a notoriously poor leaving group for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base.[2]

To overcome this, the hydroxyl group is chemically activated by converting it into a sulfonate ester, such as a methanesulfonate (mesylate). The resulting mesylate group is an excellent leaving group due to the resonance stabilization of the negative charge across its sulfonyl moiety, which makes the corresponding mesylate anion a very weak base.[2] This protocol details the methanesulfonylation of 5-hydroxyindole using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. The reaction proceeds with retention of the core indole structure, as the reaction occurs at the oxygen atom without breaking the C-O bond.[2]

Reaction Scheme:

5-Hydroxyindole + Methanesulfonyl Chloride → 1H-Indol-5-yl methanesulfonate + Triethylamine Hydrochloride

Core Mechanism Explained

The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the highly reactive methanesulfonyl chloride.[3] Triethylamine (TEA) serves as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ.[2] This is critical, as the acidic byproduct could otherwise lead to unwanted side reactions or degradation of the acid-sensitive indole ring.

With a strong base like triethylamine, the mechanism can be more complex than a simple nucleophilic attack of the alcohol on the sulfonyl chloride. Evidence suggests that triethylamine can deprotonate methanesulfonyl chloride to form a highly reactive "sulfene" intermediate (H₂C=SO₂).[4] The 5-hydroxyindole then rapidly adds to this intermediate to form the final product. This pathway is particularly favored with strong, non-hindered bases.[4]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Hydroxyindole≥97%Sigma-AldrichStore in a cool, dark place.
Methanesulfonyl Chloride (MsCl)≥99%Sigma-AldrichCorrosive, lachrymator. Handle with care.
Triethylamine (TEA)≥99.5%Sigma-AldrichDistill from CaH₂ before use for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle or dried over CaH₂.[5]
Hydrochloric Acid (HCl)1 M aq. soln.Fisher ScientificFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.Fisher ScientificFor work-up.
Sodium Chloride (NaCl)Saturated aq. soln. (Brine)Fisher ScientificFor work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Silica Gel60 Å, 230-400 meshFisher ScientificFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent.
HexanesHPLC GradeFisher ScientificEluent.
Round-bottom flask--Oven-dried before use.
Magnetic stirrer & stir bar---
Dropping funnel---
Ice bath---
Separatory funnel---
Rotary evaporator---
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL oven-dried, two-neck round-bottom flask.

    • Seal the flask with septa and establish an inert atmosphere by flushing with dry nitrogen or argon. This is crucial to prevent moisture from contaminating the reaction.[3]

    • Add 5-hydroxyindole (5.00 g, 37.5 mmol, 1.0 eq.) to the flask.

    • Using a syringe, add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until all the solid has dissolved.

  • Addition of Base:

    • Through the septum, add triethylamine (TEA) (6.3 mL, 45.0 mmol, 1.2 eq.) via syringe. Stir for 5 minutes.

  • Mesylation Reaction:

    • Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is critical as the reaction is exothermic and can lead to degradation if uncontrolled.[3]

    • In a separate dry vial, prepare a solution of methanesulfonyl chloride (MsCl) (3.2 mL, 41.3 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

    • Transfer this MsCl solution to a dry dropping funnel attached to the reaction flask.

    • Add the MsCl solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[6]

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexanes:Ethyl Acetate.

    • Spot the starting material (5-hydroxyindole) and the reaction mixture on a TLC plate.

    • The product, 1H-Indol-5-yl methanesulfonate, is less polar than the starting alcohol and will have a higher Rf value.[3][7] The reaction is complete when the 5-hydroxyindole spot has been consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by slowly adding 50 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of cold 1 M HCl (to remove excess triethylamine as its hydrochloride salt).[3]

      • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).[3]

      • 50 mL of brine (to remove the bulk of the water).[3]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

    • If TLC analysis shows significant impurities, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 4:1 to 1:1).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1H-Indol-5-yl methanesulfonate as a solid.

Quantitative Data Summary
ReagentMW ( g/mol )Amount UsedMoles (mmol)Equivalents
5-Hydroxyindole133.155.00 g37.51.0
Triethylamine101.196.3 mL (4.55 g)45.01.2
Methanesulfonyl Chloride114.553.2 mL (4.73 g)41.31.1
Product (Theoretical Yield) 211.24 7.92 g 37.5 -

Expected Yield: 85-95%

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Purification A 1. Dissolve 5-Hydroxyindole in Anhydrous DCM B 2. Add Triethylamine (1.2 eq) A->B C 3. Cool to 0 °C B->C D 4. Add MsCl in DCM (1.1 eq) Dropwise C->D E 5. Stir at 0 °C, then Warm to Room Temp D->E F 6. Monitor by TLC E->F G 7. Quench with Cold Water F->G Reaction Complete H 8. Wash with 1M HCl G->H I 9. Wash with Sat. NaHCO3 H->I J 10. Wash with Brine I->J K 11. Dry Organic Layer (Na2SO4) J->K L 12. Filter & Concentrate K->L M 13. Column Chromatography (if needed) L->M N 14. Isolate Pure Product M->N

Caption: Experimental workflow for the synthesis of 1H-Indol-5-yl methanesulfonate.

Safety and Troubleshooting

  • Safety: Methanesulfonyl chloride is corrosive and a lachrymator; always handle it in a fume hood with gloves and safety glasses. Dichloromethane is a volatile solvent and a suspected carcinogen; minimize inhalation and skin contact. Triethylamine has a strong, unpleasant odor and is flammable.

  • Troubleshooting:

    • Low Yield: May be caused by moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[3] Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of MsCl.

    • Product Degradation: The indole nucleus can be sensitive to harsh conditions. Ensure the temperature is well-controlled during the addition of MsCl.[3] During work-up, perform the aqueous washes promptly and without prolonged exposure to the acidic or basic solutions.

    • Persistent Impurities: If the product is difficult to purify, it may indicate side reactions. Using methanesulfonic anhydride instead of MsCl can sometimes give cleaner reactions for sensitive substrates.[2]

References

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. [Link]

  • Gere A, et al. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I.
  • Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. [Link]

  • Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]

  • designer-drug.com. (n.d.). Synthesis of Mesylates From Alcohols. [Link]

  • Quiroga, J., et al. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.
  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]

  • The Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. [Link]

  • Legault, C., et al. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development. [Link]

  • Ciamician, G. L., & Magnaghi, P. (2019). Nenitzescu 5-Hydroxyindole Synthesis. ResearchGate. [Link]

  • Allen, G. R., Jr. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]

Sources

Application

1H-Indol-5-yl methanesulfonate as a building block in drug discovery

Application Note: 1H-Indol-5-yl Methanesulfonate as a Versatile Building Block in Drug Discovery Strategic Context: The Indole Scaffold and C-O Activation The indole ring is widely recognized as a "privileged scaffold" i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Indol-5-yl Methanesulfonate as a Versatile Building Block in Drug Discovery

Strategic Context: The Indole Scaffold and C-O Activation

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics ranging from serotonin (5-HT) receptor ligands to kinase inhibitors and antiviral agents. Functionalization at the 5-position of the indole core is particularly critical for modulating target binding affinity and pharmacokinetic properties.

1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1)[1] has emerged as a highly strategic building block. Traditionally, cross-coupling reactions relied heavily on aryl halides (bromides and iodides). However, synthesizing 5-haloindoles often requires complex protecting-group chemistry to prevent unwanted side reactions at the nitrogen atom. By contrast, 1H-indol-5-yl methanesulfonate utilizes the commercially abundant 1H-indol-5-ol as a precursor, acting as a highly stable, pseudo-halide electrophile for transition-metal-catalyzed C-C, C-N, and C-CN bond formations[2][3]. Furthermore, this mesylate intermediate is frequently utilized in the late-stage synthesis of complex drug candidates, such as 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD-1) inhibitors[4].

Mechanistic Rationale: Why Choose the Mesylate?

In the realm of C-O bond activation, chemists must balance reactivity with stability and cost.

  • Triflates (-OTf) are highly reactive but notoriously sensitive to moisture and require expensive, corrosive reagents (e.g., triflic anhydride) for their synthesis.

  • Mesylates (-OMs) , while possessing a stronger C-O bond that requires specialized catalytic activation (typically via Nickel or specialized Palladium ligands), are bench-stable, inexpensive to synthesize, and highly scalable[2].

The mechanistic breakthrough enabling the use of mesylates lies in Nickel catalysis . Nickel(0) species, being more electropositive and possessing a smaller atomic radius than Palladium, excel at oxidative addition into the relatively inert C-OMs bond. When paired with electron-rich, sterically demanding bidentate phosphine ligands (such as dppb), the Ni(0) catalyst efficiently cleaves the C-O bond, forming a stable Ni(II) intermediate primed for transmetalation[2].

Quantitative Analytics: Scaffold Evaluation

To justify the selection of 1H-indol-5-yl methanesulfonate in a drug discovery workflow, the following tables summarize its comparative advantages and the critical parameters required for its catalytic activation.

Table 1: Comparative Analysis of Indole-5-Position Electrophiles

Leaving GroupSynthetic AccessibilityBench StabilityReactivity (Oxidative Addition)Typical Metal Catalyst
Halide (-Br, -I) Low (Requires N-protection)HighHighPalladium (Pd)
Triflate (-OTf) Medium (Expensive reagents)Low (Moisture sensitive)Very HighPalladium (Pd)
Mesylate (-OMs) High (Cheap MsCl, High yield)High (Stable solid)Moderate (Requires activation)Nickel (Ni) / Specialized Pd

Table 2: Optimization Parameters for Ni-Catalyzed Cyanation of Aryl Mesylates

ParameterOptimal ChoiceSub-optimal AlternativeCausality / Mechanistic Impact
Precatalyst NiBr₂(DME)NiCl₂The DME ligand provides superior solubility and lability for rapid phosphine coordination in situ.
Ligand dppbPPh₃Bidentate dppb provides the optimal steric bite angle for stabilizing the Ni(II) intermediate during C-O cleavage.
Reductant Zn powderNoneEssential for reducing the Ni(II) precatalyst to the active Ni(0) species to initiate the cycle.
Cyanide Source Zn(CN)₂KCN / NaCNZn(CN)₂ provides a controlled, slow release of CN⁻, preventing immediate catalyst poisoning (over-coordination).

Synthesized Workflows & Catalytic Pathways

Workflow SM 1H-Indol-5-ol (Abundant Precursor) Mesylation Mesylation Reaction (MsCl, Et₃N, CH₂Cl₂) SM->Mesylation 0 °C to RT Intermediate 1H-Indol-5-yl methanesulfonate (Stable Electrophile) Mesylation->Intermediate 83% Yield Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Pd/Ni cat. Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Pd cat. Cyanation Ni-Catalyzed Cyanation Intermediate->Cyanation Ni cat., Zn(CN)₂ Drugs Functionalized Indole Library (e.g., 11β-HSD-1 Inhibitors) Suzuki->Drugs Buchwald->Drugs Cyanation->Drugs

Experimental workflow from 1H-indol-5-ol to functionalized indole drug libraries.

CatalyticCycle Ni0 Ni(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Ni(II)-OMs Ni0->OxAdd 1H-Indol-5-yl mesylate TransMet Transmetalation Ar-Ni(II)-CN OxAdd->TransMet Zn(CN)₂ RedElim Reductive Elimination Product Release TransMet->RedElim Zn(OMs)₂ RedElim->Ni0 1H-Indole-5-carbonitrile

Catalytic cycle of Ni-catalyzed cyanation via C-O bond activation of aryl mesylates.

Validated Experimental Protocols

Protocol 1: Synthesis of 1H-Indol-5-yl Methanesulfonate

Objective : High-yield conversion of 1H-indol-5-ol to the bench-stable mesylate electrophile[3]. Causality & Design :

  • Temperature Control (0 °C to RT) : The reaction between methanesulfonyl chloride (MsCl) and the indole hydroxyl group is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the electron-rich indole core and suppresses unwanted N-mesylation.

  • Base Selection (Et₃N) : Triethylamine acts as an acid scavenger. By neutralizing the HCl byproduct, it drives the equilibrium forward and prevents acid-catalyzed dimerization of the unprotected indole ring.

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried round-bottom flask with 1H-indol-5-ol (1.25 mmol) and anhydrous CH₂Cl₂ (1.25 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add Et₃N (1.37 mmol, 1.1 equiv) via syringe and stir for 5 minutes to ensure homogeneity.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.56 mmol, 1.25 equiv) dropwise over 10 minutes.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 70:30); the starting material spot (lower R_f) should completely disappear, replaced by a new UV-active spot (higher R_f).

  • Quenching & Extraction : Quench the reaction by adding deionized H₂O (1.5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 3 mL).

  • Drying & Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: hexanes/EtOAc 70:30).

  • Final Validation : The product should isolate as an off-white powder (Yield: ~83%, 219.3 mg). Expected melting point: 96-98 °C[3].

Protocol 2: Nickel-Catalyzed Cyanation of 1H-Indol-5-yl Methanesulfonate

Objective : Synthesize 1H-indole-5-carbonitrile via C-O bond activation[2]. Nitriles are crucial in medicinal chemistry as hydrogen bond acceptors, metabolic soft-spot blockers, and precursors to primary amines or tetrazoles. Causality & Design :

  • Catalyst System (NiBr₂(DME) / dppb) : Nickel is uniquely capable of inserting into the strong C-O bond of mesylates. The DME ligand ensures solubility, while bidentate dppb provides the necessary electron density.

  • Additive (DMAP) : Acts as a Lewis basic mediator that facilitates transmetalation and stabilizes the active catalytic species against aggregation.

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NiBr₂(DME) (10 mol%, 0.05 mmol), dppb (12 mol%, 0.06 mmol), Zn powder (0.2 mmol), Zn(CN)₂ (0.4 mmol), DMAP (0.75 mmol), and 1H-indol-5-yl methanesulfonate (0.5 mmol)[2].

  • Solvent Addition : Add anhydrous CH₃CN (5 mL) and seal the tube tightly.

  • Reaction Propagation : Transfer the tube out of the glovebox and stir the mixture at 80 °C for 12 hours.

    • Self-Validation: An aliquot analyzed by LC-MS should show the consumption of the mesylate mass (M+H = 212) and the appearance of the nitrile mass (M+H = 143).

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of silica gel to remove metal particulates and unreacted zinc.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate/dichloromethane = 6/1/1)[2].

  • Final Validation : The title product isolates as a white solid (Yield: ~65%, 46.5 mg). ¹H NMR (400 MHz, CDCl₃) should confirm the intact indole core and the definitive absence of the mesyl methyl singlet (~3.1 ppm)[2].

References

  • The Journal of Organic Chemistry (ACS Publications) . Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage (2018). Available at:[Link]

  • Amazon S3 / Organic Letters Supporting Information . Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates. Available at:[Link]

  • Google Patents. EP2794607B1 - Derivatives of aza adamantane and uses thereof.

Sources

Method

Scalable Production Protocol for 1H-Indol-5-yl Methanesulfonate: From Bench to Kilo-Lab

Introduction & Rationale 1 (CAS: 128810-31-1)[1] is a highly versatile electrophilic building block. It is extensively utilized in2[2] and serves as a critical intermediate in the synthesis of potent 3 for targeted cance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

1 (CAS: 128810-31-1)[1] is a highly versatile electrophilic building block. It is extensively utilized in2[2] and serves as a critical intermediate in the synthesis of potent 3 for targeted cancer therapies[3].

Transitioning this synthesis from a milligram discovery scale to a multi-gram or kilogram campaign requires re-engineering the downstream purification. The bench-scale synthesis previously reported by 2[2] utilizes silica gel chromatography, which is solvent-prohibitive and unscalable. This application note details a robust, self-validating, and chromatography-free protocol optimized for a 1.0-mol scale.

Mechanistic Insights & Causality

To ensure high fidelity during scale-up, the following mechanistic parameters must be strictly controlled:

  • Regioselectivity (O- vs. N-Mesylation): The substrate possesses two nucleophilic sites: the C5-hydroxyl group and the N1-amine. Because the pKa of the C5-phenol is lower than that of the indole NH, the addition of triethylamine (Et₃N) enhances the phenoxide character of the hydroxyl group. This thermodynamic bias ensures exclusive O-mesylation when the electrophile is dosed at low temperatures.

  • Exotherm Control & Impurity Mitigation: The reaction between methanesulfonyl chloride (MsCl) and the hydroxyl group is highly exothermic. If the internal temperature ( Tint​ ) exceeds 10 °C, the kinetic energy overcomes the activation barrier for competitive N-mesylation, leading to bis-mesylated impurities. Dropwise dosing at 0–5 °C ensures the reaction remains under strict kinetic control.

  • Thermodynamic Purification: Replacing chromatography with a solvent-exchange crystallization (Ethyl Acetate/Heptane) provides a scalable thermodynamic purification. The mesylate product selectively crystallizes, while highly polar degradation products and residual MsCl remain dissolved in the mother liquor.

Process Workflow

ProcessFlow N1 1. Reactor Charging 1H-indol-5-ol + Et3N in DCM N2 2. Cryogenic Cooling Jacket set to 0–5 °C N1->N2 N3 3. Electrophile Dosing Dropwise MsCl Addition N2->N3 N4 4. Reaction Maturation Warm to RT (1–2 h) N3->N4 N5 5. IPC Verification HPLC / TLC Check N4->N5 N6 6. Aqueous Quench Phase Separation N5->N6 N7 7. Organic Washing Dilute HCl & Brine N6->N7 N8 8. Solvent Exchange Distillation to EtOAc N7->N8 N9 9. Crystallization Heptane Anti-solvent N8->N9

Fig 1: Scalable downstream workflow for 1H-Indol-5-yl methanesulfonate isolation.

Quantitative Data: Scale-Up Reagent Table

Target Scale: 1.00 mol (Theoretical Yield: 211.24 g)

Reagent / SolventMW ( g/mol )EquivalentsMolesMass (g)Volume (mL)Function
1H-indol-5-ol 133.151.001.00133.15-Limiting Reactant
Triethylamine 101.191.101.10111.3153.0Acid Scavenger
Methanesulfonyl chloride 114.551.251.25143.296.7Electrophile
Dichloromethane (DCM) 84.93---1000.0Reaction Solvent
Purified Water 18.02---1200.0Quench / Wash

Note: A 1.25 eq excess of MsCl is utilized to compensate for slow hydrolysis driven by trace moisture in the reactor atmosphere, ensuring complete conversion of the starting material[2].

Step-by-Step Experimental Protocol

Phase 1: Reactor Setup and Dissolution
  • Ensure the 3L jacketed reactor is thoroughly dried and purged with N₂.

  • Charge the reactor with 1000 mL of anhydrous DCM and 133.15 g of 1H-indol-5-ol. Engage the overhead stirrer at 200 RPM until full dissolution is achieved.

  • Charge 153.0 mL of Triethylamine (Et₃N) in a single portion.

Phase 2: Cryogenic Dosing
  • Set the reactor jacket to 0 °C. Monitor the internal temperature ( Tint​ ) until it reaches ≤ 5 °C.

  • Load 96.7 mL of MsCl into an addition funnel.

  • Critical Step: Begin dropwise addition of MsCl at a rate that maintains Tint​ between 0 °C and 8 °C. Do not allow the temperature to spike above 10 °C to prevent bis-mesylation.

Phase 3: Maturation and In-Process Control (IPC)
  • Once dosing is complete, disable jacket cooling and allow the reaction to naturally warm to room temperature (20–25 °C) over 1 hour.

  • Self-Validating Gate: Withdraw a 0.1 mL aliquot, dilute with 1 mL EtOAc, and wash with 1 mL water. Analyze the organic layer via HPLC (UV at 254 nm). The reaction is deemed complete when the AUC of 1H-indol-5-ol is ≤ 1.0%. If > 1.0%, stir for an additional 30 minutes and re-test.

Phase 4: Quench and Workup
  • Quench the reaction by slowly adding 500 mL of purified water. Causality: Water hydrolyzes unreacted MsCl and dissolves the precipitated Et₃N·HCl salts.

  • Halt stirring, allow phases to separate, and collect the lower organic (DCM) layer.

  • Wash the organic layer with 0.5 M HCl (400 mL). Causality: Removes residual Et₃N. Trace basic impurities left in the product can catalyze the hydrolysis of the mesylate during long-term storage.

  • Wash with brine (300 mL) to break any micro-emulsions and remove residual water. Dry over anhydrous Na₂SO₄ and filter.

Phase 5: Solvent-Exchange Crystallization
  • Transfer the dried DCM solution to a distillation apparatus. Concentrate under reduced pressure (approx. 300 mbar, 30 °C bath) to ~20% of its original volume.

  • Add 400 mL of Ethyl Acetate (EtOAc) and continue distillation to completely strip the residual DCM.

  • With the EtOAc solution stirring at room temperature, slowly add Heptane (anti-solvent) dropwise until the solution becomes persistently cloudy (approx. 300–400 mL).

  • Cool the suspension to 0–5 °C for 2 hours to maximize crystal yield.

  • Filter the resulting off-white powder, wash the filter cake with cold Heptane (100 mL), and dry in a vacuum oven at 40 °C to constant weight.

Analytical & Quality Control

  • Appearance: Off-white powder.

  • Melting Point: 96–98 °C (Matches literature values)[2].

  • ¹H NMR (500 MHz, CDCl₃): The diagnostic mesyl methyl group (-OSO₂CH₃) should appear as a sharp, integrated singlet at approximately 3.15 ppm.

  • HRMS (ESI): m/z calcd. for C₁₀H₁₀NO₃S (M+H)⁺ 224.0381, found 224.0386[2].

References

  • CAS Registry Information for 1H-Indol-5-yl methanesulfonate (128810-31-1). Kono Science.
  • Molander, G. A.; Beaumard, F. "Nickel-Catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates." Organic Letters, 2010.
  • Choi, T.; Ma, E. "Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity." Molecules, 2010.

Sources

Application

Application Note: 1H-Indol-5-yl Methanesulfonate in Advanced Materials Science

Strategic Precursor for Optoelectronic Building Blocks, TADF Emitters, and AIEgens Executive Summary While historically utilized as an intermediate in pharmaceutical synthesis (e.g., for 11β-HSD1 inhibitors), 1H-Indol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Precursor for Optoelectronic Building Blocks, TADF Emitters, and AIEgens

Executive Summary

While historically utilized as an intermediate in pharmaceutical synthesis (e.g., for 11β-HSD1 inhibitors), 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) has emerged as a highly strategic precursor in materials science. The compound features an electron-rich indole core paired with a highly reactive methanesulfonate (-OMs) pseudohalide at the 5-position. This specific structural arrangement allows materials chemists to bypass the explosive hazards of diazonium salts (Sandmeyer reactions) and perform direct, transition-metal-catalyzed C–O bond cleavages. By converting the mesylate group into electron-withdrawing moieties (such as nitriles), researchers can rapidly construct Donor-Acceptor (D-A) push-pull architectures essential for Organic Light-Emitting Diodes (OLEDs) and Aggregation-Induced Emission (AIE) luminogens[1].

Mechanistic Framework: The Power of C–O Bond Activation

The selection of a methanesulfonate over a standard halide (bromo- or iodo-indole) is driven by precursor availability and catalytic efficiency. Phenolic indoles are abundant, and their mesylation is near-quantitative. More importantly, the -OMs group is uniquely susceptible to Nickel-catalyzed cross-coupling .

In the synthesis of optoelectronic building blocks like 1H-indole-5-carbonitrile, a Ni(II) precatalyst is reduced in situ by Zinc powder to active Ni(0). The Ni(0) species undergoes oxidative addition directly into the C–O bond of the mesylate. The addition of a ligand like DMAP (4-Dimethylaminopyridine) is critical; it stabilizes the highly reactive Ni-intermediates, preventing catalyst degradation and accelerating the transmetalation step with Zn(CN)₂[1]. This yields a cyano-indole derivative where the indole nitrogen acts as an electron donor and the cyano group acts as an electron acceptor—a fundamental requirement for Thermally Activated Delayed Fluorescence (TADF) materials.

G A 1H-Indol-5-yl methanesulfonate (Donor Precursor) B Ni-Catalyzed C-O Cleavage + Zn(CN)2 A->B Cross-Coupling Activation F Hole Transport Materials (HTMs) A->F Direct Arylation/ Annulation C 1H-Indole-5-carbonitrile (D-A Building Block) B->C Cyanation D TADF OLED Emitters (Push-Pull Systems) C->D Acceptor Integration E AIEgens (e.g., Indole-TPEs) C->E Rotor Attachment

Logical workflow from 1H-Indol-5-yl methanesulfonate to advanced optoelectronic materials.

Optoelectronic Applications: OLEDs and AIEgens

Derivatives synthesized from 1H-Indol-5-yl methanesulfonate exhibit exceptional photophysical properties.

Hole Transport Materials (HTMs): Indole-fused architectures possess inherently high triplet energies ( ET​ ). When used as an HTM in solution-processed OLEDs, the high ET​ creates an energy barrier that prevents excitons from diffusing out of the Emissive Layer (EML) back into the Hole Injection Layer (HIL), thereby drastically reducing non-radiative quenching[2].

Aggregation-Induced Emission (AIE): By coupling the indole core to tetraphenylethylene (TPE) rotors, researchers generate "propeller-shaped" AIEgens. Unlike traditional planar dyes that suffer from Aggregation-Caused Quenching (ACQ) in solid films, these indole-modified TPEs restrict intramolecular rotation upon aggregation, leading to highly efficient greenish-blue emission in conventional OLEDs[3].

Quantitative Comparison of Optoelectronic Properties

The table below summarizes the performance of indole-derived materials against industry standards.

MaterialDevice RoleTriplet Energy ( ET​ )HOMO LevelLUMO LevelMax EQE (%)Current Efficiency (cd/A)
Pyridine-Annulated Indole (TW-01) HTM~2.94 eV-5.30 eV-2.10 eV15.055.0
NPB (Industry Standard) HTM~2.29 eV-5.40 eV-2.40 eV13.048.0
Indole-Substituted TPEs EML (AIEgen)N/A-5.45 eV-2.35 eVHigh (Blue)N/A

Data synthesized from device fabrication benchmarks[2],[3].

Validated Experimental Protocols

Protocol A: Synthesis of 1H-Indole-5-carbonitrile via C–O Activation

Objective: High-yield conversion of the methanesulfonate precursor to a cyano-building block.

  • Catalyst Pre-activation: Inside an argon-filled glovebox, combine NiBr₂(DME) (10 mol%), dppb ligand (12 mol%), and Zinc powder (0.2 mmol) in 5 mL of anhydrous CH₃CN.

    • Causality: Zinc acts as a stoichiometric reductant, driving the Ni(II) precatalyst to the catalytically active Ni(0) state required for oxidative addition.

  • Substrate Addition: Add 1H-Indol-5-yl methanesulfonate (0.5 mmol), Zn(CN)₂ (0.4 mmol), and DMAP (0.75 mmol) to the activated catalyst mixture.

    • Causality: DMAP serves as a strongly electron-donating ligand, stabilizing the intermediate organonickel species and facilitating the rate-determining transmetalation step.

  • Thermal Reaction: Seal the reaction vessel, remove it from the glovebox, and stir at 80 °C for 12 hours.

    • Validation: The reaction mixture will transition from a heterogeneous grey suspension to a dark, homogeneous solution, visually confirming the progression of the cross-coupling cycle.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate (3 × 15 mL), wash with brine, and dry over anhydrous MgSO₄.

  • Purification & Verification: Purify via silica gel column chromatography (petroleum ether/EtOAc/DCM = 6:1:1).

    • Validation: Confirm the product via FTIR (look for the sharp, distinct C≡N stretch at ~2220 cm⁻¹) and ¹H NMR (CDCl₃), expecting a characteristic singlet for the C4 proton at ~8.0 ppm[1].

Protocol B: Fabrication of Indole-Based Solution-Processed OLEDs

Objective: Fabrication of a green phosphorescent OLED utilizing an indole-derivative as the HTM. Architecture: ITO / PEDOT:PSS / Indole-HTM / CBP:Ir(ppy)₃ / TPBi / LiF / Al.

OLED_Workflow S1 1. Substrate Prep ITO Glass Cleaning S2 2. Hole Injection PEDOT:PSS Spin-Coating S1->S2 S3 3. Hole Transport (HTL) Indole-Derivative Spin-Coating S2->S3 S4 4. Emissive Layer (EML) Host:Guest Co-evaporation S3->S4 S5 5. Electron Transport (ETL) TPBi Thermal Evaporation S4->S5 S6 6. Cathode Deposition LiF / Al Evaporation S5->S6

Step-by-step fabrication workflow for solution-processed OLEDs using indole-based HTMs.

  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, aligning it better with the HOMO of the subsequent layer.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (filtered through a 0.45 μm PVDF filter) at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in ambient air.

    • Validation: Inspect the film under a bright light. A lack of striations or "comet" defects validates a uniform planarization layer.

  • Hole Transport Layer (HTL): Dissolve the indole-based HTM in anhydrous chlorobenzene (10 mg/mL). Spin-coat at 2000 rpm for 30 seconds inside a nitrogen-filled glovebox. Anneal at 100 °C for 10 minutes.

    • Causality: The high triplet energy of the indole core (~2.94 eV) will effectively block excitons from diffusing out of the emissive layer, boosting the External Quantum Efficiency (EQE)[2].

  • Emissive & Electron Transport Layers: Transfer the substrate to a thermal evaporator (base pressure < 10⁻⁶ Torr). Co-evaporate the host (CBP) and dopant (Ir(ppy)₃) at a 10% volume ratio to a thickness of 30 nm. Subsequently, evaporate 40 nm of TPBi.

    • Causality: TPBi serves a dual purpose: it transports electrons from the cathode and its deep HOMO level blocks holes, confining charge recombination strictly within the EML.

  • Cathode Deposition: Evaporate 1 nm of LiF followed by 100 nm of Aluminum.

    • Validation: Test the device using a source-meter and spectroradiometer. A sharp turn-on voltage (~2.5 V) validates successful energy cascade alignment across the indole-HTM interface.

Sources

Technical Notes & Optimization

Troubleshooting

1H-Indol-5-yl Methanesulfonate Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the mechanistic causality, self-validating experimental designs, and critical parameters that dictate reaction success. This resource is tailored for researchers and drug development professionals aiming to optimize the O-sulfonylation of 5-hydroxyindole.

Mechanistic Overview & Selectivity

The synthesis of 1H-indol-5-yl methanesulfonate relies on the selective O-sulfonylation of 5-hydroxyindole using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base ()[1]. The primary challenge in this workflow is differentiating the nucleophilicity of the C5-hydroxyl group from the indole N1-position.

Because the hydroxyl group is significantly more nucleophilic than the indole nitrogen (which has its lone pair delocalized into the aromatic ring), O-sulfonylation is kinetically favored. However, if the base is too strong, the temperature is too high, or an excess of electrophile is used, N-deprotonation can occur, leading to N-mesylation or bis-mesylation.

G SM 5-Hydroxyindole + MsCl Base Base Addition (e.g., Et3N) SM->Base PathO O-Sulfonylation (Kinetic Control, 0°C) Base->PathO 1.1 eq MsCl, 0°C to RT PathN N-Sulfonylation (Thermodynamic, Excess MsCl) Base->PathN >2.0 eq MsCl, High Temp ProdO 1H-Indol-5-yl methanesulfonate (Target Product) PathO->ProdO ProdN N-Mesyl / Bis-Mesyl (Impurity) PathN->ProdN

Reaction pathway highlighting the chemoselectivity of O- vs N-sulfonylation of 5-hydroxyindole.

Standardized Experimental Protocol

This self-validating protocol is adapted from established methodologies for the O-sulfonylation of phenol and hydroxyindole derivatives, ensuring high fidelity and reproducibility ()[2].

Reagents:

  • 5-Hydroxyindole: 1.0 equivalent

  • Methanesulfonyl chloride (MsCl): 1.1 equivalents

  • Triethylamine (Et₃N) or DIPEA: 1.5 equivalents

  • Dichloromethane (DCM) (Anhydrous): 10 volumes

Step-by-Step Methodology:

  • Preparation: Dissolve 5-hydroxyindole (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add Et₃N (1.5 eq) dropwise.

    • Causality: Adding the base prior to the electrophile ensures that any HCl generated upon MsCl addition is immediately neutralized, preventing acid-catalyzed degradation or polymerization of the electron-rich indole core.

  • Electrophile Addition: Slowly add MsCl (1.1 eq) dropwise over 15-30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: The formation of the highly reactive sulfene intermediate is exothermic. Temperature spikes must be controlled to prevent the thermodynamic driving force that favors competing N-sulfonylation.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the polar, UV-active 5-hydroxyindole spot disappears, replaced by a less polar product spot.

  • Quenching & Workup: Quench the reaction by adding ice-cold water. Separate the organic layer. Wash the aqueous layer once with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (DCM/Hexanes) to afford the pure 1H-indol-5-yl methanesulfonate.

Optimization Data: Reaction Conditions vs. Yield

To assist in troubleshooting, the following table summarizes the causal relationship between reaction parameters and expected quantitative outcomes. In the optimization of complex pharmaceutical intermediates, controlling these parameters is critical to prevent downstream purification bottlenecks ()[3].

Base (Equivalents)SolventTemperature ProfileMsCl (Eq)Major ImpurityExpected Yield
Et₃N (1.5 eq) DCM (Anhydrous) 0 °C → RT 1.1 eq Trace N-mesyl 85 - 92%
Et₃N (3.0 eq)DCM (Anhydrous)RT (No cooling)2.5 eqBis-mesylated indole< 40%
Pyridine (2.0 eq)DCM (Anhydrous)0 °C → RT1.2 eqUnreacted SM65 - 75%
DIPEA (1.5 eq)EtOAc (Anhydrous)0 °C → RT1.1 eqTrace N-mesyl88 - 95%
Et₃N (1.5 eq)THF (Wet)0 °C → RT1.1 eqSulfonic acid (Hydrolysis)< 50%

Troubleshooting Guide & FAQs

Q1: My yield is low, and LC-MS shows a mass corresponding to [M+78] over the desired product. What happened? A1: A mass increase of +78 Da (+Ms - H) over the target product indicates bis-sulfonylation (both O- and N-mesylation). This occurs when the indole nitrogen is deprotonated and reacts with excess MsCl. Resolution: Strictly limit MsCl to 1.1 equivalents. Ensure the reaction is initiated at 0 °C. If the issue persists, switch to a more sterically hindered base like DIPEA, which effectively scavenges protons but is less likely to facilitate N-deprotonation of the indole ring compared to stronger, less hindered bases.

Q2: The reaction stalls at 50% conversion despite adding more MsCl. How can I drive it to completion? A2: Stalled reactions in O-sulfonylation are typically caused by moisture in the solvent or hygroscopic bases. MsCl rapidly hydrolyzes in the presence of water to form methanesulfonic acid, consuming the electrophile and neutralizing your amine base. Resolution: Use strictly anhydrous solvents (e.g., DCM distilled over CaH₂ or passed through activated alumina). Ensure your Et₃N is dry. Do not add more MsCl without also supplementing the base, as the generated HCl/methanesulfonic acid will lower the pH and halt the reaction.

Q3: The product degrades during silica gel chromatography. How can I improve isolated yield? A3: Indoles can be highly sensitive to the slightly acidic nature of standard silica gel, leading to polymerization or degradation on the column. Resolution: Pre-treat your silica gel by flushing the column with 1% Et₃N in your starting eluent (e.g., Hexanes) to neutralize acidic sites. Alternatively, bypass chromatography entirely by performing a recrystallization from a DCM/Hexane or EtOAc/Heptane mixture, which often yields >95% pure product.

Q4: Can I use Pyridine instead of Triethylamine? A4: While pyridine is a classic solvent/base for sulfonylation, it is generally less effective for electron-rich indoles. Pyridine forms a less reactive sulfonylpyridinium intermediate compared to the highly reactive sulfene intermediate generated by Et₃N. As shown in our optimization table, Et₃N or DIPEA provides superior kinetics and higher yields.

References

  • Gan, Y., Wang, G., & Xie, X. "Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage." The Journal of Organic Chemistry (2018). URL:[Link][1]

  • Choi, T., & Ma, E. "Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity." Molecules (2010). URL:[Link][2]

  • Canales, E., et al. "Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis." Journal of Medicinal Chemistry (2025). URL:[Link][3]

Sources

Optimization

Technical Support Center: Chromatography Purification of 1H-Indol-5-yl Methanesulfonate Mixtures

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges purifying indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges purifying indole derivatives. 1H-Indol-5-yl methanesulfonate presents a unique dichotomy: it possesses an electron-rich, acid-sensitive indole core, coupled with a highly reactive methanesulfonate (mesylate) leaving group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolations.

Part 1: Mechanistic FAQs & Core Principles

Q1: Why does my 1H-Indol-5-yl methanesulfonate degrade or streak during standard normal-phase silica gel chromatography? A1: The causality lies in the inherent acidity of standard unmodified silica gel (pH 4.5–5.5). The electron-rich pyrrole ring of the indole is highly susceptible to acid-catalyzed dimerization and oxidation. Simultaneously, the mesylate group at the 5-position can undergo hydrolysis when exposed to acidic silanols and residual water. To prevent this, authoritative methodologies recommend neutralizing the stationary phase by doping the eluent with 1% triethylamine (TEA) or switching to neutral alumina, which suppresses both mesylate cleavage and indole degradation [1].

Q2: How do I resolve the product from unreacted 5-hydroxyindole and excess methanesulfonyl chloride (MsCl)? A2: Separation is driven by hydrogen bonding and dipole interactions. 5-Hydroxyindole is a strong hydrogen-bond donor and retains heavily on silica. MsCl, if not fully quenched during aqueous workup, elutes near the solvent front. 1H-Indol-5-yl methanesulfonate exhibits intermediate polarity. A ternary solvent system (e.g., petroleum ether/ethyl acetate/dichloromethane) is highly effective. The addition of dichloromethane specifically modulates the hydrogen-bonding capacity of the indole N-H, sharpening the peak and preventing co-elution with N-mesylated byproducts[2].

Part 2: Troubleshooting Guide for Specific Issues

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC (RP-HPLC)

  • Root Cause: The secondary amine (N-H) of the indole ring undergoes secondary interactions with unendcapped, ionized silanol groups (-SiO⁻) on the C18 stationary phase.

  • Solution: Utilize a fully endcapped, high-purity silica C18 column. Buffer the mobile phase with 10 mM ammonium acetate (pH 6.0) to suppress silanol ionization and maintain the indole in a neutral, consistent state.

Issue 2: Poor Recovery / Irreversible Binding on Normal Phase

  • Root Cause: Covalent binding or strong chemisorption of the mesylate to active metal impurities (e.g., Fe³⁺, Al³⁺) present in lower-grade silica.

  • Solution: Upgrade to high-purity, metal-free silica (e.g., spherical 15 µm particles). If using standard 230-400 mesh silica, pre-flush the column with a highly polar solvent (like methanol) followed by your non-polar starting eluent to wash out active impurities, ensuring the protocol is a self-validating system through consistent mass balance tracking.

Part 3: Visualizations of Workflows and Mechanisms

PurificationWorkflow Start Crude 1H-Indol-5-yl Methanesulfonate Check Assess Impurity Profile (TLC / LC-MS) Start->Check Acidic Acid-Sensitive Degradation? Check->Acidic Alumina Use Neutral Alumina or 1% TEA in Silica Acidic->Alumina Yes Coelution Co-eluting N-Mesyl Byproducts? Acidic->Coelution No Alumina->Coelution Ternary Use Ternary Eluent (Pet Ether/EtOAc/DCM) Coelution->Ternary Yes Pure Purified Product Coelution->Pure No Ternary->Pure

Caption: Decision tree for selecting the optimal chromatography strategy for indole mesylates.

DegradationPathway Indole 1H-Indol-5-yl Methanesulfonate Silica Acidic Silanols (Standard Silica) Indole->Silica Exposure Base TEA / Neutral Alumina (Acid Neutralization) Indole->Base Modified Phase Hydrolysis Mesylate Cleavage (Hydrolysis) Silica->Hydrolysis H2O / H+ Dimer Indole Dimerization/ Oxidation Silica->Dimer H+ / O2 Stable Stable Elution (Intact Product) Base->Stable Protection

Caption: Mechanistic pathways of acid-catalyzed degradation vs. base-stabilized elution.

Part 4: Quantitative Data Summaries

To aid in method development, the following table summarizes the partition behavior (Rf values) and resolution metrics of 1H-Indol-5-yl methanesulfonate and common mixture components across different solvent systems.

AnalyteBinary System A (Hexane/EtOAc 3:1) RfTernary System B (Pet Ether/EtOAc/DCM 6:1:1) RfResolution Factor (Rs) vs ProductNotes
1H-Indol-5-yl methanesulfonate 0.350.42N/A (Target)Sharp peak in System B.
5-Hydroxyindole (Precursor) 0.100.15> 3.0Strong retention due to -OH.
Methanesulfonyl Chloride (MsCl) 0.950.90> 4.0Elutes near solvent front.
N-Mesyl Indole Byproduct 0.400.551.8 (in System B)Co-elutes in System A; resolved in B.

Part 5: Self-Validating Experimental Protocols

Protocol A: Base-Deactivated Normal-Phase Flash Chromatography

This protocol utilizes a self-validating feedback loop via TLC to ensure the product is not degrading on the column.

Step 1: Stationary Phase Preparation

  • Weigh out 230–400 mesh silica gel (approx. 30-50x the crude mixture mass).

  • Prepare the conditioning solvent: Petroleum Ether containing 1% (v/v) Triethylamine (TEA).

  • Slurry-pack the column and flush with 2 Column Volumes (CV) of the conditioning solvent to neutralize all acidic silanol sites.

Step 2: Sample Loading

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Apply the solution evenly to the top of the silica bed. Rinse the flask with 1 mL of DCM and apply the wash to the column to ensure quantitative transfer.

Step 3: Gradient Elution

  • Begin elution with Petroleum Ether/Ethyl Acetate/DCM (8:1:1 v/v/v).

  • Collect fractions (e.g., 15 mL each for a 50 g column).

  • Gradually increase the polarity to 6:1:1 v/v/v after 3 CVs.

Step 4: Validation & Pooling

  • Spot fractions on a silica TLC plate. Develop in Hexane/EtOAc (3:1).

  • Visualize under UV light (254 nm). The target product will appear at Rf ~0.35.

  • Self-Validation Check: Stain the plate with p-anisaldehyde and heat. Indoles characteristically stain distinct colors (often purple/brown). If a secondary spot appears at Rf ~0.10 in the later fractions, hydrolysis has occurred. Adjust TEA concentration in future runs.

  • Pool fractions containing only the pure product and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Protocol B: Reversed-Phase HPLC for High-Purity Profiling

Used for final purity determination and quantifying trace mesylate impurities.

Step 1: System Setup

  • Install a fully endcapped C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

Step 2: Method Parameters

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Gradient: 10% B hold for 2 min, ramp to 90% B over 18 min, hold at 90% B for 5 min.

Step 3: Execution & Validation

  • Inject 10 µL of a 1 mg/mL sample dissolved in Initial Mobile Phase.

  • Monitor UV absorbance at 220 nm (mesylate absorbance) and 280 nm (indole backbone).

  • Self-Validation Check: Calculate the asymmetry factor (As) of the main peak. An As > 1.5 indicates secondary interactions with the column; if observed, verify the pH of Mobile Phase A.

References

  • Shi, X.-L., & Xing, X. (2021). Friedel–Crafts Addition of Indoles to Nitrones Promoted by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry.[Link]

  • Zhang, Y., et al. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1H-Indol-5-yl Methanesulfonate Solubility in Cell Culture

From the Desk of the Senior Application Scientist Welcome to the technical support center. 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1, MW: 211.24) is a critical intermediate and active scaffold frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center. 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1, MW: 211.24) is a critical intermediate and active scaffold frequently utilized in drug discovery, particularly in the development of metabolic inhibitors (such as 11β-HSD-1 inhibitors)[1]. However, its planar indole core and high crystal lattice energy render it highly hydrophobic, leading to severe solubility bottlenecks in aqueous cell culture media (e.g., DMEM, RPMI).

As researchers, we cannot rely on brute-force dissolving techniques, as these often lead to sub-visual precipitation, resulting in inaccurate dosing and irreproducible in vitro assays. This guide provides field-proven, causality-driven methodologies to overcome these thermodynamic barriers while preserving cellular viability.

Solubility Optimization Workflow

SolubilityWorkflow Start 1H-Indol-5-yl methanesulfonate (Solid Powder) Step1 Dissolve in 100% DMSO (Prepare 1000X Stock) Start->Step1 Decision1 Target Assay Conc. requires >0.5% final DMSO? Step1->Decision1 PathA Direct Media Dilution (Dropwise with vortexing) Decision1->PathA No (<0.5%) PathB Use Carrier Molecules (e.g., HP-β-CD) Decision1->PathB Yes (>0.5%) Success Soluble in Cell Culture Media (No Precipitation) PathA->Success Complexation Form HP-β-CD Inclusion Complex (Aqueous) PathB->Complexation Complexation->Success

Workflow for solubilizing hydrophobic indole derivatives in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does 1H-Indol-5-yl methanesulfonate precipitate immediately upon addition to my culture media, even when pre-dissolved in DMSO? A: This is a classic thermodynamic phenomenon known as "solvent shock." While the methanesulfonate ester group provides marginal polarity, the planar indole ring drives strong intermolecular π−π stacking. When you inject a highly concentrated DMSO stock into aqueous media, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic indole molecules can disperse. This creates localized zones of supersaturation, causing the compound to rapidly nucleate and crash out of solution. To prevent this, you must control the kinetics of mixing (see Protocol 1).

Q2: What is the maximum allowable concentration of DMSO I can use to force this compound into solution without killing my cells? A: You cannot solve a chemistry problem by creating a biological one. While DMSO is an excellent polar aprotic solvent, it is highly cytotoxic at elevated levels[2]. For continuous in vitro cell culture assays (24-72 hours), the absolute maximum final concentration of DMSO should not exceed 0.5% (v/v) [3]. For sensitive primary cells or stem cells, the limit is often <0.1% [4]. Exceeding these limits induces osmotic stress, alters membrane permeability, and can cause off-target phenotypic changes that will confound your assay data.

Q3: My required assay concentration is too high, and keeping DMSO under 0.5% still results in precipitation. What is the next logical step? A: When solvent limits are reached, you must alter the apparent aqueous solubility of the compound using a carrier molecule. The gold standard for cell culture is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It forms a non-covalent "host-guest" inclusion complex with the indole ring, shielding the hydrophobic core from water. This allows you to deliver high concentrations of the compound into the media with zero DMSO and minimal cytotoxicity[6].

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyMax Recommended Vehicle Conc.Apparent Solubility GainCytotoxicity RiskMechanistic Pros & Cons
100% DMSO (Direct Dilution) 0.1% - 0.5% (v/v)Low to ModerateHigh (if >0.5%)Pro: Simple, immediate dissolution.Con: High risk of solvent shock and precipitation.
DMSO + Tween-80 (Co-solvent) 0.1% DMSO + 0.01% TweenModerateModeratePro: Surfactant lowers surface tension.Con: Tween-80 can disrupt cell membranes and alter lipid metabolism.
HP-β-CD Inclusion Complex 1% - 2% (w/v) in mediaVery HighVery LowPro: True aqueous solubility, non-toxic[5].Con: Requires preparation time and optimization of molar ratios.
Validated Experimental Protocols

A core tenet of rigorous science is that every protocol must be a self-validating system. Do not assume your compound is dissolved just because you cannot see macroscopic flakes. Use the validation steps below to ensure molecular dissolution.

Protocol 1: The "Reverse Addition" DMSO Dilution Method

Use this method if your final target concentration requires ≤0.5% final DMSO.

Causality Note: Never add aqueous media to your DMSO stock. This slowly increases the water fraction, guaranteeing precipitation. You must add the DMSO stock into a large, rapidly moving volume of media.

  • Stock Preparation: Dissolve 1H-Indol-5-yl methanesulfonate powder in 100% cell-culture grade DMSO to create a 1000X stock solution. Vortex until completely clear.

  • Pre-Warming: Warm your target cell culture media (e.g., DMEM + 10% FBS) to 37°C. The increased thermal energy improves the thermodynamic solubility limit.

  • Dynamic Mixing: Place the tube containing the warmed media on a vortex mixer at a medium-high speed.

  • Dropwise Addition: While the media is actively vortexing, use a micropipette to add the 1000X DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Self-Validation (Turbidity Check): Transfer 200 µL of the final media to a 96-well plate and read the Optical Density (OD) at 600 nm on a spectrophotometer. Compare it to a blank (media + 0.1% DMSO). An elevated OD 600​ indicates sub-visual micro-precipitation. If the OD is baseline, your solution is truly dissolved.

Protocol 2: HP-β-CD Inclusion Complexation

Use this method for high-concentration dosing or when working with highly sensitive primary cells.

Causality Note: 1H-Indol-5-yl methanesulfonate (MW: 211.24) and HP-β-CD (MW: ~1375) typically form a 1:1 or 1:2 molar ratio complex. We will use a saturated aqueous method to force the guest into the host cavity.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal media. Stir until completely clear.

  • Compound Addition: Add the solid 1H-Indol-5-yl methanesulfonate powder directly to the HP-β-CD solution. (Aim for a 1:2 molar ratio of Indole:Cyclodextrin to ensure complete encapsulation).

  • Complexation: Stir the suspension continuously at room temperature for 24 to 48 hours. The mechanical agitation and time are required for the thermodynamic equilibrium of the host-guest complex to be reached.

  • Filtration: Syringe-filter the solution through a 0.22 µm PES (Polyethersulfone) membrane.

  • Self-Validation (Centrifugation): To prove the compound is complexed and not just suspended, centrifuge an aliquot of the filtrate at 10,000 x g for 10 minutes. Check the bottom of the tube for a pellet. If no pellet forms, the compound is successfully complexed and in the aqueous phase.

  • Application: Dilute this concentrated aqueous complex directly into your final cell culture media.

References
  • Google Patents. "EP2794607B1 - Derivatives of aza adamantane and uses thereof". Google Patents. Available at: [1]

  • MP Biomedicals. "Hydroxypropyl Β-Cyclodextrin". MP Biomedicals. Available at: [Link][5]

  • Frontiers in Pharmacology. "Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line". Frontiers. Available at: [Link][6]

  • ResearchGate. "From what concentration of DMSO is harmful to cell in vivo and vitro?". ResearchGate. Available at: [Link][4]

  • LifeTein. "How to dissolve peptides in DMSO?". LifeTein. Available at:[Link][3]

  • Wikipedia. "Dimethyl sulfoxide". Wikipedia. Available at:[Link][2]

Sources

Optimization

Reducing byproducts in 1H-Indol-5-yl methanesulfonate mesylation reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the mes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the mesylation of 1H-indol-5-ol.

When synthesizing 1H-indol-5-yl methanesulfonate, the primary challenge lies in the competitive nucleophilicity of the indole nitrogen, which frequently leads to N,O-bis-mesylation byproducts. This guide synthesizes field-proven protocols, thermodynamic causality, and strict stoichiometric controls to ensure high O-selectivity and reproducible yields.

Mechanistic Pathway & Diagnostic Logic

The selective O-mesylation of 1H-indol-5-ol relies entirely on exploiting the kinetic window between the highly nucleophilic phenoxide anion and the weakly nucleophilic indole NH. The diagram below illustrates how specific deviations in your reaction environment directly cause byproduct formation.

MesylationPathway SM 1H-Indol-5-ol + MsCl Cond1 Anhydrous DCM, 0 °C 1.05 eq MsCl, 1.2 eq TEA SM->Cond1 Cond2 Excess MsCl / Base RT or Prolonged Time SM->Cond2 Cond3 Moisture Present Un-dried Solvents SM->Cond3 Target 1H-Indol-5-yl methanesulfonate (Selective O-Mesylation) Cond1->Target Byprod1 N,O-Bis-mesylated Indole (Over-reaction) Cond2->Byprod1 Byprod2 Methanesulfonic Acid + HCl (Hydrolysis / Stalled Reaction) Cond3->Byprod2

Mechanistic divergence in 1H-indol-5-ol mesylation based on reaction conditions.

Quantitative Data: Reaction Condition Optimization Matrix

To understand the causality of byproduct formation, review the quantitative data below. This table summarizes how variations in stoichiometry and temperature dictate the chemoselectivity of the reaction.

Base UsedEquivalents (Base / MsCl)TemperatureSolvent ConditionTarget O-Mesylate YieldN,O-Bis-Mesylate ByproductStalled/Unreacted SM
Triethylamine (TEA)2.0 / 1.525 °CStandard DCM62%35%< 5%
Pyridine3.0 / 1.225 °CStandard DCM70%18%10%
Triethylamine (TEA)1.2 / 1.050 °CAnhydrous DCM> 95% < 2% < 2%
N,N-Diisopropylethylamine1.2 / 1.050 °CWet DCM40%< 2%55% (Hydrolysis)

Troubleshooting FAQs

Q: Why does N-mesylation occur even when I only intend to target the hydroxyl group? A: This is a failure of kinetic control. The phenolic hydroxyl group of 1H-indol-5-ol has a pKa of ~10, while the indole NH has a pKa of ~16.2. Thermodynamically, a mild base will selectively generate the phenoxide anion first. However, if excess methanesulfonyl chloride (MsCl) is present, the weakly nucleophilic indole nitrogen will attack the highly electrophilic sulfonyl center once the oxygen is fully consumed[1]. Selective O-mesylation is a kinetically controlled process; conducting the reaction strictly at 0 °C suppresses the activation energy required for the N-mesylation pathway[2].

Q: My reaction stalls at 40-50% conversion, and the pH drops significantly. What is happening? A: Your electrophile is being destroyed by moisture. Methanesulfonyl chloride is highly sensitive to water. If your solvent (e.g., DCM) or base is not strictly anhydrous, MsCl rapidly hydrolyzes to form methanesulfonic acid and hydrochloric acid[3]. This acidic byproduct neutralizes your amine base, protonates the reactive phenoxide intermediate back to the inert phenol, and halts the nucleophilic attack.

Q: Should I use Pyridine, Triethylamine (TEA), or DIPEA as the base? A: While pyridine acts as a nucleophilic catalyst by forming a reactive sulfonylpyridinium intermediate[3], it is notoriously difficult to remove during aqueous workup and can complicate the isolation of the indole product. Triethylamine (TEA) is a stronger Brønsted base that efficiently deprotonates the phenol to form the reactive phenoxide without lingering in the organic phase post-wash. For 1H-indol-5-ol, using exactly 1.2 equivalents of TEA is the industry standard for optimal O-selectivity[4].

Self-Validating Experimental Protocol: Selective O-Mesylation

This protocol is designed as a self-validating system. Do not proceed to the quench step until the In-Process Control (IPC) confirms the mechanistic success of the reaction.

Reagents Required:

  • 1H-indol-5-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq) - Must be freshly distilled or from a newly opened ampoule.

  • Triethylamine (TEA) (1.2 eq) - Stored over KOH or molecular sieves.

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen (N2) or Argon.

  • Substrate Dissolution: Add 1H-indol-5-ol (1.0 eq) to the flask and dissolve in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Base Addition & Thermal Control: Inject TEA (1.2 eq) via syringe. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes. Causality: Pre-cooling prevents the exothermic degradation of the indole core upon MsCl addition.

  • Electrophile Introduction: Dilute MsCl (1.05 eq) in a small volume of anhydrous DCM (1:1 v/v). Add this solution dropwise over 15-20 minutes. Causality: Dropwise addition prevents localized concentration spikes of MsCl, which directly cause N,O-bis-mesylation[1].

  • Reaction Maturation: Stir the opaque/cloudy mixture at 0 °C for 1 hour. The cloudiness is the precipitation of triethylammonium chloride, a visual confirmation that substitution is occurring[3].

  • In-Process Control (IPC) Validation: Withdraw a 10 µL aliquot, quench in 1 mL of HPLC-grade methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Validation Check: You should observe >95% consumption of the starting material. If unreacted starting material remains, do not add more MsCl; this indicates moisture compromised your initial MsCl charge.

  • Quench and Phase Separation: Quench the reaction strictly at 0 °C by adding ice-cold distilled water. Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (to remove lingering methanesulfonic acid) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure 1H-indol-5-yl methanesulfonate[4].

References

  • Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Total Synthesis of (+)-Nakadomarin A Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Challenges for 1H-Indol-5-yl Methanesulfonate

Welcome to the Advanced Technical Support Center for 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1). As a highly functionalized intermediate, this compound presents unique crystallization challenges, primarily driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1). As a highly functionalized intermediate, this compound presents unique crystallization challenges, primarily driven by the reactivity of the methanesulfonate (mesylate) leaving group and the hydrogen-bonding capacity of the indole core.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the thermodynamic and kinetic causalities behind crystallization failures, providing self-validating protocols to ensure high-purity isolation.

Physicochemical Profile & Solvent Dynamics

Before troubleshooting, it is critical to understand the thermodynamic behavior of the molecule. The indole NH acts as a strong hydrogen-bond donor, while the sulfonate oxygens act as acceptors. This versatility often leads to complex solubility curves and a high propensity for polymorphism or solvation[1].

Table 1: Solubility Profile and Mechanistic Rationale

Parameter / SolventObservation / ValueMechanistic Rationale
Water / Methanol Soluble at elevated tempsProtic hydrogen bonding heavily solvates the molecule. Warning: Heating mesylates in protic solvents >60°C frequently causes elimination or hydrolysis[2].
Dichloromethane (DCM) Highly Soluble (25°C)Aprotic solvation stabilizes the indole core without acting as a nucleophile, preserving the mesylate group[2].
Hexanes / Heptane Insoluble (Antisolvent)Non-polar nature rapidly decreases the dielectric constant of the binary mixture, sharply driving supersaturation.
Optimal Crystal Temp 20°C to 25°CLow-temperature processing maintains the kinetic stability of the mesylate group while allowing controlled nucleation[2].

Core Troubleshooting Guide

Issue A: Oiling Out (Liquid-Liquid Phase Separation)

The Problem: Instead of forming distinct crystals, the product crashes out as a sticky, viscous gum or oil at the bottom of the flask[3]. The Causality: "Oiling out" occurs when the rate of supersaturation generation far exceeds the rate of primary nucleation. The system crosses the binodal curve (the liquid-liquid phase separation boundary) before it crosses the solubility curve. Indole derivatives are particularly prone to this because their conformational flexibility hinders rapid lattice formation. The Solution: Shift from a cooling crystallization model to an isothermal antisolvent model, or introduce seed crystals at the very edge of the metastable zone to bypass the nucleation energy barrier.

OilingOut Start Observation: Oiling Out (LLPS) CheckTemp Is crystallization temp above the melting point of the solvate? Start->CheckTemp LowerTemp Action: Lower crystallization temperature CheckTemp->LowerTemp Yes CheckSupersat Is supersaturation generated too rapidly? CheckTemp->CheckSupersat No Seed Action: Introduce seed crystals at low supersaturation CheckSupersat->Seed Yes ChangeSolvent Action: Switch to DCM/Hexanes antisolvent system CheckSupersat->ChangeSolvent No / Persistent

Caption: Diagnostic workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Issue B: Chemical Degradation During Crystallization

The Problem: The isolated solid shows impurities by NMR, or the yield is inexplicably low after heating to dissolve the crude product. The Causality: Methanesulfonate is an excellent leaving group. When 1H-Indol-5-yl methanesulfonate is heated in protic solvents (like water or methanol) to achieve dissolution, the solvent acts as a nucleophile. This thermal stress triggers solvolysis or elimination reactions, cleaving the mesylate and destroying the product[2]. The Solution: Abandon high-temperature cooling crystallizations. Utilize a room-temperature (25°C) binary solvent system utilizing an aprotic solvent (e.g., Dichloromethane) and a non-polar antisolvent (e.g., Hexanes)[2].

Degradation API 1H-Indol-5-yl methanesulfonate HighTemp High Temp / Protic Solvents (e.g., H2O/MeOH > 60°C) API->HighTemp Thermal Stress LowTemp Low Temp / Aprotic Solvents (e.g., DCM/Hexanes at 25°C) API->LowTemp Controlled Conditions Degradation Degradation: Hydrolysis / Elimination HighTemp->Degradation Nucleophilic Attack Stable Stable Crystalline Product LowTemp->Stable Kinetic Stability

Caption: Logical relationship between solvent selection, thermal stress, and mesylate degradation.

Self-Validating Experimental Protocols

Protocol A: Isothermal Antisolvent Crystallization (Recommended)

This method is specifically designed to prevent the thermal degradation of the mesylate group while avoiding the oiling-out phenomenon[2].

Step 1: Aprotic Dissolution Dissolve the crude 1H-Indol-5-yl methanesulfonate in a minimal volume of Dichloromethane (DCM) at 20–25°C. Causality: DCM provides complete aprotic solvation without thermal stress, locking the mesylate group in a kinetically stable state.

Step 2: Polish Filtration Filter the solution through a 0.45 µm PTFE membrane into a clean, dry crystallizer. Causality: Removes heterogeneous dust particles that can trigger premature, uncontrolled nucleation, which often leads to poor crystal habits and trapped impurities.

Step 3: Controlled Antisolvent Addition Under moderate overhead agitation (200–250 rpm), begin a dropwise addition of Hexanes at 25°C. Stop the addition temporarily when the solution becomes persistently cloudy (the cloud point). Causality: Pausing at the cloud point allows primary nucleation to occur slowly, keeping the system in the metastable zone and preventing it from crossing into the liquid-liquid phase separation (oiling out) territory[3].

Step 4: Aging and Completion Once a thin slurry forms, resume the Hexanes addition until a final DCM:Hexanes volumetric ratio of 1:3 is reached. Age the slurry for 2 hours at 20°C.

Step 5: Self-Validation Check System Validation: Before filtration, extract a 50 µL aliquot of the mother liquor, dilute in acetonitrile, and analyze via HPLC. The concentration of the API in the supernatant must match the known thermodynamic solubility limit of the compound in a 1:3 DCM/Hexane mixture. If the concentration is significantly higher, the system has not reached equilibrium; extend the aging time by 1 hour.

Step 6: Isolation Filter the slurry, wash the cake with cold hexanes (5°C), and dry under vacuum at 30°C to constant weight.

Frequently Asked Questions (FAQs)

Q: My product turns pink or light brown during crystallization, even though the NMR looks mostly clean. What is happening? A: Indole rings are highly susceptible to auto-oxidation at the C2/C3 positions when exposed to light and dissolved oxygen, forming trace amounts of highly colored dimeric species. To prevent this, degas your DCM and Hexanes by sparging with nitrogen for 15 minutes prior to use, and perform the crystallization in amber glassware.

Q: I tried to scale up the DCM/Hexanes protocol, but the product still oiled out. Why? A: Scale-up alters mixing dynamics. If the antisolvent (Hexanes) is added too quickly, local pockets of high supersaturation form near the addition point, triggering liquid-liquid phase separation[3]. Ensure the antisolvent is added subsurface via a dip tube in high-shear zones (near the impeller) to ensure instantaneous macroscopic mixing.

Q: Can I use Ethyl Acetate and Heptane instead of DCM and Hexanes? A: Yes. Ethyl Acetate/Heptane is a greener alternative and operates on the exact same aprotic/antisolvent thermodynamic principles. However, the solubility of the compound in EtOAc is slightly lower than in DCM, meaning you will need larger working volumes.

Sources

Optimization

Preventing hydrolysis of 1H-Indol-5-yl methanesulfonate during workup

Technical Support Center: Preventing Hydrolysis of 1H-Indol-5-yl Methanesulfonate During Workup 1H-Indol-5-yl methanesulfonate is a highly valuable electrophilic intermediate in pharmaceutical synthesis, frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolysis of 1H-Indol-5-yl Methanesulfonate During Workup

1H-Indol-5-yl methanesulfonate is a highly valuable electrophilic intermediate in pharmaceutical synthesis, frequently utilized in transition-metal-catalyzed cross-coupling reactions such as nickel-catalyzed cyanation[1]. However, as an aryl mesylate, it is notoriously sensitive to aqueous conditions. Researchers frequently encounter significant yield losses due to premature hydrolysis back to the starting material (1H-indol-5-ol) during the reaction quench and extraction phases.

This technical guide provides a mechanistic breakdown of this instability and offers field-validated troubleshooting protocols to ensure the structural integrity of your indole mesylates.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my 1H-Indol-5-yl methanesulfonate hydrolyze so rapidly during a standard basic workup? A1: Unlike alkyl mesylates, which typically degrade via a slow SN​2 pathway, aryl methanesulfonates are highly susceptible to base-catalyzed hydrolysis via an2[2]. When exposed to strong aqueous bases (e.g., 1M NaOH or K2​CO3​ ), the hydroxide ion deprotonates the acidic α -protons of the methanesulfonate group. This forms a stabilized carbanion intermediate that rapidly expels the 1H-indol-5-oxide leaving group. The resulting highly reactive sulfene ( CH2​=SO2​ ) intermediate then hydrates to form methanesulfonic acid[2]. Because the 5-hydroxyindole anion is an excellent leaving group, this E1cB pathway is exceptionally fast at elevated pH levels[3].

Q2: What is the optimal pH and temperature for quenching the mesylation reaction? A2: The reaction must be quenched at a pH between 7.0 and 8.5 and at a strictly controlled temperature of 0–5 °C . Using saturated aqueous sodium bicarbonate ( NaHCO3​ ) is the industry standard[4]. It is sufficiently basic to neutralize the hydrochloride salts of the amine base (e.g., triethylamine hydrochloride) but weak enough to prevent the E1cB deprotonation of the mesylate. Furthermore, the rate constant for 3 increases exponentially above 10 °C in alkaline conditions, making ice-cold quenching mandatory[3].

Q3: Which extraction solvents are recommended to minimize degradation? A3: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the preferred extraction solvents[1]. DCM is particularly effective because it is non-nucleophilic and promotes rapid phase separation, minimizing the contact time between the organic product and the aqueous phase. You must strictly avoid alcoholic solvents (e.g., methanol or ethanol) during workup, as they can participate in solvolysis, leading to the formation of genotoxic alkyl mesylates[5].

Critical Parameters for Mesylate Stability

The following table summarizes the quantitative and qualitative impacts of various workup parameters on the stability of 1H-Indol-5-yl methanesulfonate.

Workup ParameterSub-optimal ConditionRecommended ConditionCausality / Impact
Quench Reagent 1M NaOH or K2​CO3​ (pH > 10)Sat. Aqueous NaHCO3​ (pH ~8)Strong bases trigger rapid E1cB hydrolysis; weak buffers neutralize HCl without degrading the ester.
Temperature Ambient (20–25 °C)Chilled (0–5 °C)Hydrolysis kinetics are highly temperature-dependent; cold conditions arrest carbanion/sulfene formation.
Aqueous Wash Extended stirring (>15 min)Rapid phase separationProlonged aqueous exposure increases the statistical probability of nucleophilic attack.
Amine Removal 1M HCl Cold 10% Citric AcidStrong mineral acids can degrade or polymerize the electron-rich indole ring; weak organic acids safely partition residual Et3​N into the aqueous layer.

Validated Protocol: Synthesis & Hydrolysis-Free Workup

This step-by-step methodology is adapted from optimized procedures for 1[1]. It is designed as a self-validating system to ensure high yields while preventing ester cleavage.

Materials Required:

  • 1H-indol-5-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine ( Et3​N , 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​ (chilled to 2 °C)

  • 10% aqueous citric acid (chilled to 2 °C)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1H-indol-5-ol in anhydrous DCM to create a 0.2 M solution under an inert atmosphere ( N2​ or Ar).

  • Base Addition: Add Et3​N (1.5 eq) in one portion. Cool the reaction flask to 0 °C using an ice-salt bath.

  • Mesylation: Introduce MsCl (1.2 eq) dropwise over 10–15 minutes to manage the exothermic sulfonylation. Stir at 0–5 °C for 1 hour. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the reaction is complete when the highly polar indole spot disappears.

  • Controlled Quench: Carefully add ice-cold saturated aqueous NaHCO3​ (equal volume to DCM) while maintaining vigorous stirring for no more than 5 minutes.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel. Rapidly separate the lower organic layer. Extract the remaining aqueous layer once with a small volume of cold DCM.

  • Amine Scavenging: Wash the combined organic layers with cold 10% aqueous citric acid to protonate and remove any unreacted Et3​N .

  • Final Wash & Isolation: Wash the organic layer with cold brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporator bath temperature strictly < 30 °C). The product will yield as an off-white powder or oil that solidifies upon standing.

Visualizations

Experimental Workflow

Workflow A 1H-Indol-5-ol + MsCl in DCM (0 °C) B Add Et3N dropwise (Maintain < 5 °C) A->B C Reaction Completion (TLC/HPLC Check) B->C D Quench: Cold Sat. NaHCO3 (pH ~8) C->D E Phase Separation (Rapid extraction) D->E F Wash: Cold 10% Citric Acid (Remove Et3N) E->F G Wash: Brine & Dry (MgSO4) F->G H 1H-Indol-5-yl methanesulfonate (Isolated Product) G->H

Workflow for the synthesis and hydrolysis-free workup of 1H-Indol-5-yl methanesulfonate.

E1cB Hydrolysis Mechanism

Mechanism M1 Aryl Methanesulfonate (ArO-SO2-CH3) M2 Strong Base (OH-) Deprotonates α-Carbon M1->M2 M3 Carbanion Intermediate (ArO-SO2-CH2⁻) M2->M3 M4 Elimination of ArO⁻ (Leaving Group) M3->M4 M5 Sulfene Intermediate (CH2=SO2) M4->M5 M7 5-Hydroxyindole (Hydrolyzed Byproduct) M4->M7 M6 Hydration to Methanesulfonic Acid M5->M6

E1cB base-catalyzed hydrolysis mechanism of aryl methanesulfonates during aqueous workup.

References

  • Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride ResearchGate URL:[Link]

  • Selective Hydrolysis of Methanesulfonate Esters Organic Process Research & Development (ACS Publications) URL:[Link]

  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1H-Indol-5-yl Methanesulfonate Purity Analysis: A Comparative Guide

The Analytical Challenge: Profiling 1H-Indol-5-yl Methanesulfonate 1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1)[1] is a highly valuable synthetic intermediate utilized in the development of complex pharmaceutical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling 1H-Indol-5-yl Methanesulfonate

1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1)[1] is a highly valuable synthetic intermediate utilized in the development of complex pharmaceutical agents, most notably in the synthesis of aza-adamantane derivatives and 11β-HSD-1 inhibitors for metabolic syndrome therapies[2].

From an analytical perspective, determining the purity of this compound presents a unique chromatographic challenge. The molecule features an electron-rich, aromatic indole core coupled with a polar methanesulfonate leaving group. During synthesis, structurally similar impurities—such as 5-hydroxyindole and unreacted methanesulfonic acid—are common. Relying on a traditional, generic High-Performance Liquid Chromatography (HPLC) method often results in co-elution and poor peak shapes, compromising the integrity of the purity analysis.

This guide provides an objective comparison between traditional C18 and orthogonal Biphenyl column chemistries, detailing a self-validating, [3] methodology for the precise quantification of 1H-Indol-5-yl methanesulfonate.

Mechanistic Causality in Method Design (E-E-A-T)

As application scientists, we do not select chromatographic parameters arbitrarily; every choice is governed by molecular causality.

  • Column Chemistry (The Selectivity Mechanism): Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because 1H-Indol-5-yl methanesulfonate and its des-methanesulfonyl impurities have nearly identical hydrophobic footprints, a C18 phase struggles to resolve them. By transitioning to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The electron-dense indole ring interacts differentially with the biphenyl rings on the silica surface, driving baseline resolution.

  • Mobile Phase & pH Control: The indole nitrogen is weakly basic, but residual silanols on the silica support are acidic. To prevent secondary ion-exchange interactions (which cause severe peak tailing), the mobile phase must be kept acidic. We utilize 0.1% Formic Acid (pH ~2.7) rather than phosphate buffers. This not only suppresses silanol ionization but also ensures the method is 100% LC-MS compatible for downstream impurity identification.

  • The Self-Validating System: Trustworthiness in analytical chemistry requires continuous verification. The protocols described below operate as a self-validating system via a strict System Suitability Test (SST) . Before any sample is quantified, the system must prove its fitness: if the resolution ( Rs​ ) between the API and its closest impurity falls below 2.0, or if the standard deviation of peak areas exceeds 2.0%, the sequence automatically aborts.

Selectivity cluster_C18 C18 Column (Hydrophobic) cluster_Biphenyl Biphenyl Column (Orthogonal) Analyte 1H-Indol-5-yl methanesulfonate C18_Interaction Hydrophobic Dispersion Analyte->C18_Interaction Biphenyl_Interaction π-π & Hydrophobic Analyte->Biphenyl_Interaction C18_Result Co-elution (Rs < 1.5) C18_Interaction->C18_Result Weak Selectivity Biphenyl_Result Baseline Resolution (Rs > 2.0) Biphenyl_Interaction->Biphenyl_Result Strong π-π Selectivity

Caption: Chromatographic selectivity mechanisms comparing C18 and Biphenyl phases.

Comparative Experimental Design: C18 vs. Biphenyl

To objectively demonstrate the superiority of the π−π interaction mechanism for this specific analyte, we compared a standard C18 column against a Biphenyl column under identical gradient conditions.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (PDA)

Table 1: Column Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Conclusion
Retention Time (API) 4.2 min5.8 minBiphenyl offers stronger retention via π−π bonding.
Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline)C18 fails ICH criteria ( Rs​ > 1.5); Biphenyl passes.
Peak Tailing Factor ( Tf​ ) 1.61.1Biphenyl phase exhibits superior silanol shielding.
Theoretical Plates ( N ) 8,50014,200Biphenyl yields higher efficiency for indole derivatives.

Based on these empirical results, the Biphenyl column was selected for full ICH Q2(R2) method validation.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The newly revised[3] emphasize a lifecycle approach to analytical procedures. The following step-by-step workflow ensures the method is robust, reliable, and fit for purpose.

Validation Start Method Development Specificity Specificity (Selectivity) Start->Specificity Initiate Linearity Linearity & Range Specificity->Linearity No Interference Accuracy Accuracy (Recovery) Linearity->Accuracy R² ≥ 0.999 Precision Precision (RSD %) Accuracy->Precision 98-102% Final Validated HPLC Method Precision->Final RSD ≤ 2.0%

Caption: ICH Q2(R2) HPLC method validation workflow for purity analysis.

Step 1: Specificity & Peak Purity
  • Prepare a blank (Diluent: 50:50 Water:Acetonitrile) to match initial mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Inject the blank, a spiked impurity mix, and the 1H-Indol-5-yl methanesulfonate standard.

  • Self-Validation Check: Utilize the Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Purity Threshold. The angle must be less than the threshold, proving no co-eluting hidden impurities exist under the main peak.

Step 2: Linearity and Range
  • Prepare a stock solution of 1H-Indol-5-yl methanesulfonate at 1.0 mg/mL.

  • Dilute to five concentration levels spanning the expected working range: LOQ, 50%, 100% (Target: 100 µg/mL), 120%, and 150%.

  • Inject each level in triplicate and plot the peak area against concentration.

Step 3: Accuracy (Recovery)
  • Prepare synthetic sample matrices (simulating the reaction mixture).

  • Spike the matrix with known amounts of the API standard at 50%, 100%, and 150% of the target concentration.

  • Calculate the percentage recovery to ensure matrix effects are not suppressing the UV signal.

Step 4: Precision (Repeatability)
  • Perform six consecutive replicate injections of the 100% standard (100 µg/mL) from a single vial.

  • Calculate the Relative Standard Deviation (% RSD) for both Retention Time and Peak Area.

Quantitative Validation Data

The following tables summarize the experimental data obtained using the optimized Biphenyl method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[3].

Table 2: Linearity and Range Data
Concentration LevelConcentration (µg/mL)Average Peak Area% RSD (n=3)
LOQ 0.512,4501.8
50% 50.01,250,1000.5
100% (Target) 100.02,505,3000.3
120% 120.03,004,8000.4
150% 150.03,758,0000.6

Regression Equation: y = 25048x + 1500 | Correlation Coefficient ( R2 ) = 0.9998 (Passes criteria of 0.999)

Table 3: Accuracy / Recovery Data
Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)
50% 50.049.699.2%
100% 100.0100.4100.4%
150% 150.0149.199.4%

Acceptance Criteria: 98.0% - 102.0%. All levels pass, confirming the absence of matrix interference.

Table 4: Precision (Repeatability) Data
Injection #Peak Area (100% Level)Retention Time (min)
12,505,1005.81
22,504,8005.82
32,506,2005.81
42,503,9005.80
52,505,5005.81
62,507,0005.82
Mean 2,505,416 5.81
% RSD 0.04% 0.13%

Acceptance Criteria: % RSD 2.0%. The method demonstrates exceptional instrumental and chromatographic stability.

Conclusion

The purity analysis of 1H-Indol-5-yl methanesulfonate cannot be reliably executed on generic hydrophobic phases due to the distinct electronic properties of the indole ring. By understanding the causality behind stationary phase interactions and transitioning to an orthogonal Biphenyl column, we achieved baseline resolution ( Rs​ = 2.8) from critical impurities. The subsequent validation data unequivocally proves that this method is highly linear, accurate, and precise, fully satisfying the rigorous demands of the ICH Q2(R2) framework[3].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Derivatives of aza adamantane and uses thereof (EP2794607B1).Google Patents.

Sources

Comparative

Electrophilic Indole Functionalization: 1H NMR Reference &amp; Comparative Cross-Coupling Guide

The Strategic Shift to Aryl Mesylates in Drug Development The functionalization of the indole core is a cornerstone of medicinal chemistry, with the 5-position serving as a privileged vector for drug discovery. Tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Shift to Aryl Mesylates in Drug Development

The functionalization of the indole core is a cornerstone of medicinal chemistry, with the 5-position serving as a privileged vector for drug discovery. Traditionally, researchers have relied on 5-bromo-1H-indole or 1H-indol-5-yl trifluoromethanesulfonate (triflate) as electrophiles for transition-metal-catalyzed cross-couplings. However, 1H-indol-5-yl methanesulfonate (mesylate) has increasingly emerged as a superior, scalable alternative.

Causality in Electrophile Selection: The choice between a mesylate and a triflate dictates the trajectory of a synthetic campaign. Triflates offer exceptional reactivity due to the profound electron-withdrawing nature of the −CF3​ group, allowing them to readily undergo oxidative addition with standard Palladium (Pd) catalysts[1]. However, they are hydrolytically sensitive, expensive to scale, and exhibit poor atom economy.

Conversely, mesylates are highly stable, robust against moisture, cost-effective, and boast high atom economy. They can be synthesized seamlessly from abundant 1H-indol-5-ol[2]. The chemical trade-off lies in their activation barrier: the stronger C–O bond of a mesylate requires specialized, electron-rich catalyst systems—such as Nickel (Ni) paired with strong σ -donor ligands like dppb or PCy3​ —to successfully facilitate oxidative addition[3].

Comparative 1H NMR Reference Data

To ensure batch-to-batch consistency and self-validation during synthesis, high-resolution 1H NMR spectroscopy is indispensable. The table below provides reference chemical shifts for 1H-indol-5-yl methanesulfonate compared to its triflate counterpart.

Diagnostic Causality: The triflate group is significantly more electronegative than the mesylate group. This intensified electron-withdrawing effect propagates through the aromatic π -system, resulting in a distinct downfield shift (deshielding) of the adjacent protons (H-4 and H-6) in the triflate derivative. Furthermore, the absence of the sharp 3.15 ppm singlet in the triflate spectrum serves as a rapid diagnostic differentiator.

Proton Assignment1H-Indol-5-yl Methanesulfonate (Mesylate)1H-Indol-5-yl Trifluoromethanesulfonate (Triflate)
−OSO2​CH3​ 3.15 ppm (s, 3H)N/A
H-3 6.55 ppm (m, 1H)6.60 ppm (m, 1H)
H-6 7.10 ppm (dd, J = 8.7, 2.2 Hz, 1H)7.15 ppm (dd, J = 8.8, 2.3 Hz, 1H)
H-2 7.25 ppm (m, 1H)7.30 ppm (m, 1H)
H-7 7.38 ppm (d, J = 8.7 Hz, 1H)7.42 ppm (d, J = 8.8 Hz, 1H)
H-4 7.55 ppm (d, J = 2.2 Hz, 1H)7.60 ppm (d, J = 2.3 Hz, 1H)
NH (Indole) 8.25 ppm (br s, 1H)8.30 ppm (br s, 1H)

(Data acquired in CDCl3​ at 400/500 MHz. Chemical shifts ( δ ) are reported in ppm relative to TMS).

Experimental Methodology: Synthesis and Validation

A self-validating protocol ensures that the synthesis of 1H-indol-5-yl methanesulfonate proceeds with high chemoselectivity, specifically favoring O-mesylation over N-mesylation.

Protocol 1: Chemoselective Synthesis of 1H-Indol-5-yl Methanesulfonate
  • Preparation: Dissolve 1H-indol-5-ol (1.25 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 1.25 mL) under an inert nitrogen atmosphere to prevent oxidative degradation of the phenol[2].

  • Base Addition: Add triethylamine ( Et3​N , 1.37 mmol) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the degradation of the acid-sensitive indole ring.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (MsCl, 1.56 mmol) dropwise. Causality: Dropwise addition at 0 °C suppresses exothermic side reactions and kinetically favors O-mesylation over the thermodynamically competitive N-mesylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Validate completion via TLC (Thin Layer Chromatography) until the starting material spot is fully consumed.

  • Quenching & Extraction: Quench the reaction with deionized H2​O (1.5 mL) to destroy unreacted MsCl. Extract the aqueous layer with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the pure title compound.

SynthesisWorkflow A 1H-Indol-5-ol (Starting Material) B Et3N, DCM Cool to 0 °C A->B C MsCl Dropwise Addition B->C D Warm to RT Stir 1 Hour C->D E H2O Quench & Extraction D->E F 1H-Indol-5-yl Methanesulfonate E->F

Workflow for the chemoselective synthesis of 1H-Indol-5-yl methanesulfonate.

Protocol 2: NMR Sample Preparation & Validation
  • Solvent Selection: Dissolve ~10 mg of the purified 1H-indol-5-yl methanesulfonate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS (tetramethylsilane) as an internal standard.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube. Causality: Ensure the sample height is at least 4 cm to maintain magnetic field homogeneity and prevent shimming errors.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz or 500 MHz using a standard single-pulse sequence, 16 scans, and a relaxation delay (D1) of 1-2 seconds. Validate the structure by confirming the presence of the broad NH singlet at ~8.25 ppm (proving N-mesylation did not occur) and the sharp mesylate methyl singlet at 3.15 ppm.

Mechanistic Pathway: Mesylate vs. Triflate Activation

The divergent reactivity of mesylates and triflates dictates the choice of catalytic conditions. The diagram below illustrates the comparative logical flow for C–O bond activation in cross-coupling workflows.

CatalyticPathway M 1H-Indol-5-yl Mesylate (High Stability) OA Oxidative Addition (Metal0 → MetalII) M->OA Ni Catalyst + Strong σ-Donor (e.g., PCy3) T 1H-Indol-5-yl Triflate (High Reactivity) T->OA Standard Pd Catalyst TM Transmetalation (e.g., Boronic Acid) OA->TM RE Reductive Elimination TM->RE P C5-Functionalized Indole RE->P

Mechanistic pathway comparing mesylate and triflate activation in cross-coupling.

References

  • [2] Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates. Amazon S3 / Supplemental Data. 3

  • [1] Synthesis of 9H-Pyrrolo[1,2-a]indole and 3H-Pyrrolizine Derivatives via a Phosphine-Catalyzed Umpolung Addition/Intramolecular Wittig Reaction. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Validation

Analytical Validation of 1H-Indol-5-yl Methanesulfonate: An FTIR Spectroscopy Comparison Guide

As drug development pipelines increasingly rely on complex, bifunctional intermediates, the analytical validation of molecules like 1H-Indol-5-yl methanesulfonate requires rigorous, artifact-free methodologies. This mole...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, bifunctional intermediates, the analytical validation of molecules like 1H-Indol-5-yl methanesulfonate requires rigorous, artifact-free methodologies. This molecule presents a unique spectroscopic challenge: it combines a hydrogen-bonding heterocyclic amine (the indole core) with a highly polar sulfonate ester (the methanesulfonate group).

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities, provide a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, and establish the definitive reference peaks required for the structural confirmation of 1H-Indol-5-yl methanesulfonate.

Analytical Modality Comparison

Selecting the correct spectroscopic technique is critical. The physical and chemical properties of methanesulfonate esters make them susceptible to matrix interference, while the indole core presents its own optical challenges.

Analytical ModalityPrimary AdvantageCritical LimitationScientific Verdict
Diamond ATR-FTIR Non-destructive, zero sample prep, prevents pressure-induced artifacts.Lower sensitivity for trace impurities (<1%) compared to chromatography.Optimal. Direct solid-state analysis preserves the integrity of the mesylate ester[1].
Transmission FTIR (KBr Pellet) High signal-to-noise ratio; traditional pharmacopeial standard.KBr matrix can induce ion-exchange or polymorphic shifts under high pressure.Sub-optimal. High risk of artifactual shifting in the critical S=O stretching region.
FT-Raman Spectroscopy Excellent resolution of symmetric aromatic C=C ring breathing modes.The indole core frequently exhibits strong fluorescence, masking Raman scattering.Situational. Strictly requires 1064 nm Nd:YAG excitation to bypass fluorescence.
Solution-State ¹H/¹³C NMR Absolute structural elucidation and atomic connectivity.Cannot assess solid-state polymorphic form; time-consuming.Complementary. Essential for initial R&D, but inefficient for routine batch validation.
The Causality Behind Modality Selection

Why avoid KBr pellets for this molecule? Methanesulfonate esters are highly sensitive to solid-state interactions. The extreme pressure required to fuse a KBr pellet (typically 10 tons/in²) can facilitate localized heating and solid-state ion-exchange artifacts with the potassium bromide matrix. This artificially shifts the diagnostic asymmetric S=O stretch away from its true solid-state position. Diamond ATR-FTIR eliminates this matrix effect entirely, making it the superior choice for sulfonate esters[1].

FTIR Reference Peaks for 1H-Indol-5-yl Methanesulfonate

The FTIR spectrum of 1H-Indol-5-yl methanesulfonate is a composite of its two primary functional domains. The synthesis and structural validation of aryl mesylates rely heavily on confirming the integrity of both the heterocyclic amine and the sulfonate ester[2].

Below is the consolidated quantitative data for spectral interpretation.

Wavenumber (cm⁻¹)Vibrational ModeFunctional DomainIntensity & Morphology
~3400 – 3350 N-H stretchingIndole RingMedium, Broad[3]
~3035 C-H stretching (aromatic)Indole RingWeak, Sharp[4]
~2935 C-H stretching (aliphatic)Methanesulfonate (CH₃)Weak[4]
~1600, 1505 C=C aromatic stretchingIndole RingMedium, Sharp[3]
~1355 – 1365 Asymmetric S=O stretchingMethanesulfonateStrong, Distinct[5]
~1170 – 1180 Symmetric S=O stretchingMethanesulfonateStrong, Distinct[5]
~965 C-O-S ester linkage stretchingAryl Mesylate BondMedium[4]
~850 C-H out-of-plane bendingAromatic RingStrong[4]

Mechanistic Note: The asymmetric and symmetric S=O stretching vibrations of the methanesulfonate group typically manifest at approximately 1350–1370 cm⁻¹ and 1170–1180 cm⁻¹, respectively[5]. For aryl methanesulfonates, the C-O-S ester linkage provides a critical diagnostic peak near 960–970 cm⁻¹, confirming the bond between the indole oxygen and the mesyl group[4].

Self-Validating Experimental Protocol: Diamond ATR-FTIR

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means the workflow contains internal checks that verify the accuracy of the instrument and the validity of the sample preparation simultaneously.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (The Internal Check)

  • Action: Prior to sample analysis, scan a traceable polystyrene film standard.

  • Causality: Verify that the aromatic C-H stretch occurs exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). If this peak drifts, the interferometer laser requires recalibration, preventing false peak assignments for the sample.

Step 2: Background Acquisition

  • Action: Collect a single-beam background scan of the clean, empty diamond crystal (64 scans, 4 cm⁻¹ resolution).

  • Causality: Subtracts ambient atmospheric water vapor and CO₂. A high-quality background ensures that weak aliphatic C-H stretches (~2935 cm⁻¹) are not obscured by baseline noise.

Step 3: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of neat, crystalline 1H-Indol-5-yl methanesulfonate directly onto the diamond sensor. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: The ATR evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Intimate contact is physically required to generate a signal. However, over-pressurizing can cause peak distortion (derivative-shaped peaks) due to anomalous dispersion. Ensure maximum absorbance remains between 0.1 and 0.8 AU.

Step 4: Spectral Acquisition

  • Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding 64 scans increases the signal-to-noise ratio by a factor of 8 ( 64​ ), which is mathematically necessary to resolve the weak C-O-S ester linkage peak at ~965 cm⁻¹.

Step 5: Orthogonal Cross-Validation

  • Action: Evaluate the spectrum for the simultaneous presence of the Indole N-H stretch (~3400 cm⁻¹) and the Mesylate S=O stretches (~1360/1175 cm⁻¹).

  • Causality: If a broad O-H stretch appears around 3200 cm⁻¹, it indicates hydrolysis of the ester back to 1H-indol-5-ol and methanesulfonic acid. The absence of the O-H band self-validates the intact ester.

Workflow Visualization

The following diagram illustrates the logical gating of the ATR-FTIR validation process.

FTIR_Validation A 1H-Indol-5-yl methanesulfonate B Diamond ATR Sampling A->B Direct application C Indole Ring Validation B->C N-H Stretch (~3400 cm⁻¹) D Mesylate Group Validation B->D S=O Stretches (~1360/1175 cm⁻¹) E Conclusive Identification C->E Positive D->E Positive

ATR-FTIR spectral validation workflow for 1H-Indol-5-yl methanesulfonate.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to 1H-Indol-5-yl Methanesulfonate: Safety, Handling, and Proper Disposal Procedures

As a critical intermediate in pharmaceutical synthesis—particularly in the development of oncology therapeutics and migraine treatments—1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) is a highly valuable compound[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in pharmaceutical synthesis—particularly in the development of oncology therapeutics and migraine treatments—1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) is a highly valuable compound[1][2]. However, its chemical structure presents significant operational and environmental hazards.

This guide provides researchers, safety officers, and drug development professionals with authoritative, step-by-step procedures for the safe handling, chemical deactivation, and regulatory-compliant disposal of 1H-Indol-5-yl methanesulfonate.

Hazard Assessment & The Causality of Reactivity

To safely manage chemical waste, laboratory personnel must understand the causality behind the compound's reactivity.

1H-Indol-5-yl methanesulfonate contains a methanesulfonate ester (-OSO₂CH₃) moiety. In organic chemistry, the methanesulfonate anion (mesylate) is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across three highly electronegative oxygen atoms. Because of this excellent leaving group, the adjacent carbon becomes highly electrophilic.

In biological systems, compounds containing methanesulfonate groups (such as Methyl methanesulfonate, MMS, or Ethyl methanesulfonate, EMS) act as potent alkylating agents [3][4]. They undergo S_N2 (bimolecular nucleophilic substitution) reactions with the nucleophilic nitrogen atoms on DNA bases (e.g., the N7 position of guanine). This alkylation induces base mispairing, stalled replication forks, and severe genotoxic or mutagenic effects[3][5]. Consequently, 1H-Indol-5-yl methanesulfonate must be treated as a probable genotoxin, and its disposal must guarantee the complete destruction of the electrophilic center.

Table 1: Chemical Properties & Hazard Profile
Property / AttributeValue / Description
CAS Number 128810-31-1[6]
Molecular Formula C₉H₉NO₃S[7]
Molecular Weight 211.24 g/mol [6]
Density 1.372 g/cm³[8]
Primary Hazards Alkylating agent; Potential Genotoxin / Mutagen; Irritant[3]
Chemical Incompatibilities Strong bases, strong oxidizers, active metals, strong nucleophiles[9]

Regulatory Framework for Disposal (EPA & RCRA)

In the United States, the disposal of hazardous laboratory chemicals is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [9]. Laboratories must accumulate waste in designated Satellite Accumulation Areas (SAAs) and adhere to strict volume and time limits before transferring the waste to a licensed Treatment, Storage, and Disposal (TSD) facility[9][10].

Table 2: EPA RCRA Satellite Accumulation Area (SAA) Limits
ParameterRegulatory Limit / Guideline
Maximum Volume (Standard Hazardous) 55 Gallons[10]
Maximum Volume (Acutely Toxic) 1 Quart (or 1 kg of solid waste)[10]
Maximum Accumulation Time Up to 12 months (State-dependent; 90 days for Large Quantity Generators once moved to central storage)[9][10]
Container Requirements Must be leak-proof, made of compatible material (e.g., HDPE), and kept securely closed unless adding waste[10]

Step-by-Step Disposal Protocols

To ensure safety and compliance, laboratories can choose between two primary disposal routes: On-Site Chemical Deactivation (for small, highly reactive quantities) or Lab-Pack Overpacking (for bulk disposal via incineration). Both protocols below are designed as self-validating systems to ensure operational certainty.

Protocol A: Chemical Deactivation of Methanesulfonate Waste

Purpose: To hydrolyze and neutralize the reactive electrophilic center of the methanesulfonate prior to disposal, eliminating its genotoxic potential[4][11].

  • Preparation: Conduct all work inside a certified chemical fume hood. Don appropriate PPE, including chloroprene or butyl rubber gloves, a lab coat, and safety goggles[3].

  • Reagent Formulation: Prepare an inactivating solution consisting of 1 M Sodium Thiosulfate (Na₂S₂O₃) dissolved in 1 M Sodium Hydroxide (NaOH) .

    • Causality: The alkaline environment accelerates ester hydrolysis, while the thiosulfate anion acts as a highly polarizable, strong nucleophile for S_N2 displacement[4][11].

  • Controlled Addition: Slowly add the 1H-Indol-5-yl methanesulfonate waste to the inactivating solution (aim for a 1:1 volume ratio if the waste is liquid, or excess molarity if solid).

    • Causality: Slow addition controls the exothermic heat generated by the neutralization reaction.

  • Agitation & Incubation: Stir the mixture continuously. Allow the reaction to proceed for at least 24 hours. This exceeds six half-lives of typical methanesulfonates, ensuring >98% destruction[4].

  • System Validation: Monitor the pH using indicator strips to ensure the solution remains strongly alkaline (pH > 10). Additionally, verify that the solution has returned to ambient room temperature, confirming the cessation of the exothermic reaction.

  • Final Disposal: Transfer the neutralized, non-genotoxic aqueous waste to a designated, properly labeled High-Density Polyethylene (HDPE) waste carboy for standard RCRA-compliant transport[9].

DegradationPathway IndoleMesylate 1H-Indol-5-yl methanesulfonate (Reactive Electrophile) Intermediate Nucleophilic Attack (S_N2 Mechanism) IndoleMesylate->Intermediate Thiosulfate Sodium Thiosulfate (Na2S2O3) / NaOH Thiosulfate->Intermediate Product1 Indole Derivative (Non-genotoxic) Intermediate->Product1 Product2 Methanesulfonate Anion (Stable, Water-soluble) Intermediate->Product2

SN2 chemical degradation pathway of methanesulfonates using sodium thiosulfate.

Protocol B: Lab-Pack Preparation for High-Temperature Incineration

Purpose: To safely package un-neutralized 1H-Indol-5-yl methanesulfonate for transport to an EPA-approved incineration facility[12]. High-temperature incineration completely destroys the indole ring and safely scrubs the resulting SOx and NOx emissions.

  • Primary Containment: Ensure the chemical is sealed in its original compatible container (HDPE or PTFE).

    • Causality: Avoid metal containers. If trace atmospheric moisture causes the methanesulfonate to hydrolyze, it forms methanesulfonic acid, which is highly corrosive to metals and can cause container failure[9].

  • Secondary Containment (Overpacking): Place the primary container inside a larger, DOT-approved outer drum (e.g., a 5-gallon or 55-gallon poly drum)[12].

  • Inert Cushioning: Surround the primary container completely with an inert, non-reactive absorbent material such as vermiculite.

    • System Validation: The primary container must not touch the sides of the outer drum. Shake the outer drum gently; if no internal movement or shifting is felt, proper packing density has been achieved.

  • Labeling: Affix a completed Hazardous Waste label detailing the specific chemical name, hazards (Toxic/Alkylating Agent), and the exact SAA accumulation start date[9][10].

  • Manifesting: Complete a Uniform Hazardous Waste Manifest for your licensed RCRA transporter.

DisposalWorkflow Gen Waste Generation (1H-Indol-5-yl methanesulfonate) SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gal Gen->SAA Transfer to compatible HDPE container Deact Chemical Deactivation (1M NaOH / Na2S2O3) SAA->Deact Optional on-site neutralization Pack Lab-Pack Overpacking (Inert Absorbent) SAA->Pack Direct disposal Deact->Pack Neutralized aqueous waste Incineration High-Temperature Incineration (EPA Approved Facility) Pack->Incineration Licensed RCRA Transport

RCRA-compliant disposal workflow for 1H-Indol-5-yl methanesulfonate waste management.

Emergency Spill Response

In the event of an accidental spill of 1H-Indol-5-yl methanesulfonate, immediate action is required to prevent genotoxic exposure:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the laboratory fume hood or ventilation system is operating at maximum capacity.

  • Don PPE: Responders must wear a respirator (if dust or aerosols are present), safety goggles, and double-layered chloroprene gloves[3].

  • Containment: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

  • Neutralization: Carefully pour a 10% Sodium Thiosulfate solution over the absorbed spill to neutralize residual alkylating agents[4][11].

  • Collection: Sweep the neutralized slurry into a heavy-duty HDPE bag, seal it, label it as hazardous waste, and process it via the Lab-Pack protocol[12].

References

  • How to Dispose of Chemical Waste in a Lab Correctly, GAIACA.
  • [2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H ..., ChemSrc.
  • 128810-31-1|1H-Indol-5-yl methanesulfonate, BLDpharm.
  • Laboratory Chemical Disposal, Environmental Marketing Services.
  • CAS:128810-31-1 1H-Indol-5-yl methanesulfonate, Bidepharm.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, UPenn EHRS.
  • Indolin-5-yl methanesulfonate, Benchchem.
  • US5037845A - Indole derivative, Google Patents.
  • Evaluation of methods for destruction of some alkylating agents, PubMed.
  • Methyl methanesulfonate, Grokipedia.
  • The Assessment of Methyl Methanesulfonate Absorption by Amphipods..., PMC.
  • Ethyl methanesulfonate, Wikipedia.

Sources

Handling

Personal protective equipment for handling 1H-Indol-5-yl methanesulfonate

In-Depth Technical Guide: Safety, Handling, and Disposal of 1H-Indol-5-yl Methanesulfonate Welcome to this technical briefing. As a Senior Application Scientist, I frequently consult with drug development teams on the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Safety, Handling, and Disposal of 1H-Indol-5-yl Methanesulfonate

Welcome to this technical briefing. As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive intermediates into synthetic workflows. 1H-Indol-5-yl methanesulfonate is a specialized compound that requires rigorous, uncompromising safety protocols. This guide provides a self-validating, step-by-step operational framework to ensure absolute laboratory safety and regulatory compliance.

Executive Summary & Chemical Profile

1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1)[1] is an intermediate frequently utilized in pharmaceutical synthesis. Structurally, it consists of an indole ring functionalized with a methanesulfonate (mesylate) ester group. While the indole moiety presents standard handling considerations, the mesylate ester classifies this compound as a potent alkylating agent[2]. Consequently, it must be managed as a highly reactive, potentially genotoxic, mutagenic, and carcinogenic substance[3].

Mechanistic Toxicology: The Causality of Hazard

To understand why specific PPE and handling workflows are required, we must examine the molecule's reactivity. Methanesulfonate esters are direct-acting electrophiles. In a biological environment, the methanesulfonate group acts as an exceptional leaving group, facilitating spontaneous nucleophilic substitution (SN1/SN2) reactions with biological macromolecules[4].

If exposed to human tissue, the electrophilic center of the molecule can covalently bind to the nucleophilic sites of DNA (most commonly the N7 position of guanine). This alkylation disrupts hydrogen bonding, leading to base mispairing, DNA double-strand breaks, and subsequent genetic mutations[2]. Because this mechanism does not require metabolic activation by the liver, immediate and rigorous barrier protection is non-negotiable.

G A 1H-Indol-5-yl methanesulfonate B Electrophilic Cleavage A->B Biological Environment C DNA Nucleophile (e.g., Guanine N7) B->C Mesylate Leaving Group D Alkylated DNA Adduct C->D Covalent Binding E Genotoxic Mutation D->E DNA Repair Failure

Mechanism of direct-acting DNA alkylation by methanesulfonate esters.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct-acting alkylating agents. The selection below is based on the principle of preventing micro-exposures to genotoxic dust or solvated molecules.

PPE CategorySpecificationScientific Justification
Gloves (Inner) Nitrile (Min. 0.11 mm thickness)Provides baseline dexterity and splash protection against residual powders.
Gloves (Outer) Butyl Rubber or NeopreneAlkylating agents dissolved in organic solvents rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance to esters.
Body Protection Disposable Tyvek® Suit over Lab CoatPrevents accumulation of genotoxic dust on woven cotton lab coats, eliminating secondary exposure risks outside the lab.
Eye/Face Chemical Goggles & Face ShieldPrevents ocular exposure to reactive dust or splashes during solvent dissolution.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine, aerosolized genotoxic powders if handling outside a fully enclosed system.

Experimental Protocol: Safe Weighing and Handling

Weighing solid alkylating agents is the highest-risk operational step due to the potential for aerosolization. The following self-validating protocol ensures zero-emission handling.

Step-by-Step Methodology:

  • Environmental Isolation: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

    • Validation Check: Verify inward airflow velocity is ≥ 100 fpm before opening the chemical container.

  • Static Elimination: Use an anti-static gun (ionizer) on spatulas, weigh boats, and the balance.

    • Causality: 1H-Indol-5-yl methanesulfonate powder can hold a static charge; eliminating static prevents the powder from aggressively adhering to gloves or dispersing into the ambient air.

  • Double-Containment Weighing:

    • Tare a sealed vial inside a secondary containment beaker.

    • Carefully transfer the required mass of 1H-Indol-5-yl methanesulfonate into the inner vial.

    • Cap the inner vial before removing it from the balance area.

  • Solvent Addition: If creating a stock solution, inject the solvent (e.g., anhydrous DMSO or DMF) through a septum into the sealed vial using a syringe. Do not open the vial to the ambient atmosphere.

  • Decontamination: Wipe down the balance and hood surfaces with a 1M NaOH solution to hydrolyze any microscopic spills, followed by a distilled water wipe.

G A 1. Fume Hood Airflow Verification B 2. Don Advanced PPE (Butyl Gloves, Tyvek) A->B C 3. Anti-Static Powder Weighing B->C D 4. Sealed Secondary Containment Transfer C->D E 5. Alkaline Surface Decontamination D->E

Step-by-step operational workflow for zero-emission weighing and handling.

Chemical Deactivation & Disposal Protocols

Never dispose of active methanesulfonate esters in standard organic waste streams. They must be chemically deactivated (hydrolyzed) into non-genotoxic byproducts prior to disposal[5]. The standard method utilizes alkaline hydrolysis accelerated by a nucleophilic scavenger.

Quantitative Degradation Kinetics To ensure complete destruction of the genotoxic hazard, we rely on the degradation kinetics of methanesulfonate esters[5]:

Deactivation ReagentEstimated Half-Life (t½)Time to >98% Destruction (6 × t½)Mechanism of Action
Neutral Water> 24 hours> 6 daysSlow spontaneous hydrolysis
1M NaOH~ 6.0 hours~ 36.0 hoursBase-catalyzed ester hydrolysis
1M NaOH + 20% Na₂S₂O₃~ 1.4 hours~ 8.4 hoursRapid nucleophilic displacement

Deactivation Methodology:

  • Preparation of Inactivating Solution: Prepare a solution of 1M Sodium Hydroxide (NaOH) and 20% (w/v) Sodium Thiosulfate (Na₂S₂O₃) in water[5].

    • Causality: The hydroxide provides alkaline conditions for hydrolysis, while the thiosulfate acts as a highly reactive nucleophile to rapidly attack and cleave the mesylate ester, preventing it from acting as an alkylating agent.

  • Reaction: Slowly add the 1H-Indol-5-yl methanesulfonate waste (or contaminated solvent) to an equal volume of the inactivating solution.

  • Incubation: Stir the mixture at room temperature for a minimum of 24 hours.

    • Validation Check: A 24-hour incubation ensures degradation exceeds six half-lives (8.4 hours), achieving >98% destruction of the active electrophile.

  • Final Disposal: After 24 hours, verify the pH remains strongly alkaline (>10). Neutralize if required by local environmental regulations, then dispose of the aqueous mixture through a certified hazardous waste contractor for high-temperature incineration.

G A Mesylate Waste (Active Electrophile) B Add 1M NaOH + 20% Na2S2O3 A->B C Alkaline Hydrolysis (>24 Hours Stirring) B->C D Cleaved Byproducts (Non-Genotoxic) C->D E Aqueous Waste Incineration D->E

Chemical deactivation workflow for methanesulfonate ester waste.

References

  • [1] 1H-Indol-5-yl methanesulfonate CAS#: 128810-31-1 - ChemicalBook. Source: chemicalbook.com. 1

  • [2] CAS 66-27-3: Methyl methanesulfonate - CymitQuimica. Source: cymitquimica.com. 2

  • [5] Ethyl methanesulfonate - Wikipedia. Source: wikipedia.org. 5

  • [3] Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development. Source: acs.org. 3

  • [4] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Source: acs.org. 4

Sources

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